3,6-Diazabicyclo[3.2.1]octane;dihydrochloride
Descripción
Propiedades
IUPAC Name |
3,6-diazabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-5-2-7-4-6(1)8-3-5;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZLAZYXTRDCJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1NC2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
3,6-Diazabicyclo[3.2.1]octane;dihydrochloride synthesis and characterization
Here is an in-depth technical guide on the synthesis and characterization of 3,6-Diazabicyclo[3.2.1]octane dihydrochloride.
Synthesis, Characterization, and Application in Drug Discovery
Executive Summary
The 3,6-diazabicyclo[3.2.1]octane scaffold represents a privileged structural motif in medicinal chemistry, distinct from its more common isomers, DABCO (1,4-diazabicyclo[2.2.2]octane) and the beta-lactamase inhibitor core (1,6-diazabicyclo[3.2.1]octane). This specific 3,6-diaza isomer functions as a conformationally restricted diamine, offering a rigid bicyclic framework that precisely orientates pharmacophores in three-dimensional space.
It is extensively utilized in the development of nicotinic acetylcholine receptor (nAChR) ligands (specifically
This guide details a robust, scalable synthetic route, critical characterization parameters, and troubleshooting protocols for the research scientist.
Retrosynthetic Analysis & Strategy
To construct the [3.2.1] bicyclic system efficiently, we must address the bridgehead stereochemistry. The 3,6-diazabicyclo[3.2.1]octane core can be viewed as a pyrrolidine ring bridged by an ethylamine chain.
Critical Structural Constraint: The cyclization requires a cis-relationship between the substituents at the 2 and 5 positions of the pyrrolidine precursor. A trans-precursor would fail to cyclize due to extreme ring strain (violating Bredt’s rule limits for small bicycles).
Strategic Disconnection
The most reliable pathway involves a double nucleophilic displacement:
-
Core: cis-Pyrrolidine-2,5-dicarboxylate.
-
Activation: Reduction to the diol followed by conversion to a bis-electrophile (mesylate or halide).
-
Cyclization: Reaction with a primary amine (benzylamine) to form the second ring.
-
Deprotection: Hydrogenolysis to yield the secondary amine salt.
Detailed Synthesis Protocol
Safety Note: This protocol involves the use of thionyl chloride (toxic/corrosive), lithium aluminum hydride (pyrophoric), and hydrogen gas (flammable). All operations must be performed in a fume hood.
Phase 1: Preparation of the Activated Pyrrolidine Core
Objective: Synthesize cis-1-Benzyl-2,5-bis(chloromethyl)pyrrolidine.
-
Starting Material: Begin with diethyl meso-2,5-pyrrolidinedicarboxylate.
-
N-Benzylation:
-
Dissolve the ester (10 mmol) in acetonitrile with
(2.5 eq). -
Add Benzyl bromide (1.1 eq) dropwise. Reflux for 12 hours.
-
Why: The N-benzyl group protects the amine and prevents over-alkylation during the subsequent cyclization step.
-
-
Reduction:
-
Suspend
(4 eq) in dry THF at 0°C. -
Add the N-benzyl diester slowly. Warm to reflux for 4 hours.
-
Quench via Fieser method (
, 15% NaOH, ). Filter and concentrate to yield cis-1-benzyl-2,5-bis(hydroxymethyl)pyrrolidine.
-
-
Chlorination (Activation):
-
Dissolve the diol in
. Add (3 eq) dropwise at 0°C. -
Reflux for 3 hours. Evaporate volatiles to yield the bis(chloromethyl) hydrochloride salt .
-
Phase 2: Cyclization (The Critical Step)
Objective: Formation of the [3.2.1] bridge.[1][2][3]
-
Reagents: cis-1-Benzyl-2,5-bis(chloromethyl)pyrrolidine HCl (from Phase 1) and Benzylamine (3 eq).
-
Solvent: High-boiling polar solvent (e.g., n-Butanol or Xylene).
-
Procedure:
-
Workup:
-
Cool and filter salts. Concentrate the filtrate.
-
Purify via column chromatography (Silica gel,
). -
Product: 3,6-Dibenzyl-3,6-diazabicyclo[3.2.1]octane.
-
Phase 3: Deprotection and Salt Formation
Objective: Isolation of the target dihydrochloride.
-
Hydrogenolysis:
-
Dissolve the dibenzyl intermediate in MeOH.
-
Add Pd(OH)2/C (Pearlman’s catalyst, 10% w/w).
-
Stir under
atmosphere (50 psi) at 50°C for 12 hours. -
Filter through Celite to remove catalyst.
-
-
Salt Precipitation:
-
Concentrate the filtrate to a minimal volume.
-
Dissolve the residue in a small amount of dry Ethanol.
-
Add 4M HCl in Dioxane (excess) dropwise at 0°C.
-
A white precipitate should form immediately.
-
Filter, wash with cold diethyl ether, and dry under vacuum.
-
Characterization Specifications
The dihydrochloride salt is a stable, white crystalline solid. Characterization must confirm the bicyclic structure and the absence of the benzyl protecting groups.
Data Summary Table
| Parameter | Specification / Expected Value | Notes |
| Appearance | White to off-white crystalline solid | Highly hygroscopic; store in desiccator. |
| Molecular Formula | MW: 112.17 (free base) + 72.92 (2HCl) = 185.09 | |
| Melting Point | > 250°C (dec) | Typical for bicyclic diamine salts. |
| Solubility | High: Water, Methanol, DMSO | Insoluble: Ether, Hexane, DCM. |
| MS (ESI+) | m/z 113.1 | Base peak corresponds to the diamine core. |
NMR Spectroscopy Analysis (
)
The symmetry of the molecule simplifies the spectrum. Note that in the 3,6-diaza system, the bridgehead protons are chemically equivalent if the substitution at N3 and N6 is identical (H in this case).
-
1H NMR (400 MHz, D2O):
- 4.10 (br s, 2H): H1, H5 (Bridgehead methines).
- 3.45–3.60 (m, 4H): H2, H4 (Methylene protons adjacent to N3).
- 3.20–3.35 (m, 2H): H7 (Methylene protons adjacent to N6).
- 2.10–2.30 (m, 2H): H8 (Bridge methylene protons).
-
Note: Shifts may vary slightly based on concentration and pH.
-
13C NMR (100 MHz, D2O):
-
Expect 4 distinct carbon signals due to C2 symmetry.
-
C1, C5: ~55-60 ppm (Bridgehead).
-
C2, C4: ~45-50 ppm.
-
C7: ~45-50 ppm.
-
C8: ~30-35 ppm (Bridge).
-
Workflow Visualization
The following diagram illustrates the purification and isolation logic, ensuring the removal of the mono-cyclized impurities or unreacted amines.
Troubleshooting & Optimization
-
Problem: Low Yield in Cyclization.
-
Cause: Intermolecular polymerization instead of intramolecular cyclization.
-
Solution: Use High Dilution Conditions . Add the benzylamine solution slowly to the refluxing pyrrolidine solution. This favors the intramolecular reaction.
-
-
Problem: Hygroscopicity.
-
Cause: The dihydrochloride salt absorbs atmospheric water rapidly, leading to a sticky gum.
-
Solution: Perform the final filtration under a blanket of Nitrogen or Argon. Store the product in a desiccator over
.
-
-
Problem: Incomplete Deprotection.
-
Cause: Catalyst poisoning by residual amines or sulfur (if thionyl chloride wasn't fully removed).
-
Solution: Ensure the intermediate is free of sulfur traces. Use
(Pearlman's catalyst) instead of standard Pd/C for stubborn N-benzyl groups.
-
References
-
Fundamental Synthesis of Diazabicyclo[3.2.1]octanes: Garrido, D. et al. (2006). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes. Tetrahedron Letters , 47(10), 1579-1582. Link
-
Application in Nicotinic Receptor Ligands: Bunnelle, W. H. et al. (2007).[5] Structure-Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes and related scaffolds. Journal of Medicinal Chemistry , 50(15), 3627-3644. (Note: Discusses related bicyclic SAR and characterization techniques). Link
- Stereochemical Considerations in Bicyclic Synthesis: Flynn, D. L. et al. (1992). Synthesis of the 3,6-diazabicyclo[3.2.1]octane ring system. Journal of Organic Chemistry, 57, 350-355.
-
Salt Formation and Stability: Stahl, P. H., & Wermuth, C. G. (Eds.).[6] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (General reference for HCl salt selection in diamines). Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. investigacion.unirioja.es [investigacion.unirioja.es]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
An In-Depth Technical Guide to the NMR Spectral Analysis of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
Abstract
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3,6-diazabicyclo[3.2.1]octane dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of NMR spectroscopy as applied to this specific bicyclic diamine salt. We will explore detailed protocols for sample preparation, predict and interpret the ¹H and ¹³C NMR spectra, and discuss the application of advanced 2D NMR techniques for unambiguous signal assignment. The causality behind experimental choices and the principles of spectral interpretation are emphasized to provide a field-proven perspective on the structural elucidation of this compound.
Introduction: The 3,6-Diazabicyclo[3.2.1]octane Scaffold
The 3,6-diazabicyclo[3.2.1]octane core is a rigid, bridged ring system that is a key structural motif in a variety of biologically active molecules and serves as a versatile scaffold in medicinal chemistry. Its constrained conformation provides a well-defined spatial arrangement for appended functional groups, making it an attractive framework for the design of ligands targeting receptors and enzymes. The dihydrochloride salt form is common for such amines, enhancing their stability and aqueous solubility.
A thorough understanding of its three-dimensional structure is paramount for structure-activity relationship (SAR) studies. NMR spectroscopy is the most powerful tool for elucidating the solution-state structure and stereochemistry of such molecules. This guide will provide a detailed roadmap for acquiring and interpreting the NMR data of 3,6-diazabicyclo[3.2.1]octane dihydrochloride.
Molecular Structure and Symmetry Considerations
The 3,6-diazabicyclo[3.2.1]octane molecule possesses a Cₛ plane of symmetry, which dictates the number of unique signals observed in its NMR spectra. The protonation of both nitrogen atoms in the dihydrochloride salt maintains this symmetry.
Diagram 1: Structure and Numbering of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
A 2D representation of the 3,6-diazabicyclo[3.2.1]octane dihydrochloride structure with IUPAC numbering.
Due to the plane of symmetry passing through C8, N3, and N6, the following equivalences are expected:
-
Protons: H1 ↔ H5, H2 ↔ H4, H7(endo) ↔ H7(exo), H8(endo) ↔ H8(exo). This results in 5 unique proton signals.
-
Carbons: C1 ↔ C5, C2 ↔ C4, C7. This results in 4 unique carbon signals.
Experimental Protocols: A Self-Validating System
The quality of NMR data is fundamentally dependent on meticulous sample preparation. For a hygroscopic substance like an amine dihydrochloride, specific precautions are necessary.
Sample Preparation Workflow
Diagram 2: NMR Sample Preparation Workflow
A step-by-step workflow for preparing and analyzing the NMR sample.
Step-by-Step Methodology
-
Drying: Dry the 3,6-diazabicyclo[3.2.1]octane dihydrochloride sample under high vacuum for several hours to remove any absorbed water.
-
Solvent Selection: Deuterated water (D₂O) is an excellent choice due to the salt's high polarity. It will, however, lead to the exchange of the N-H protons with deuterium, rendering them invisible in the ¹H NMR spectrum. To observe the N-H protons, a polar aprotic solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) is recommended.[1] The choice of solvent will influence the chemical shifts of protons near the charged nitrogen centers.[1]
-
Concentration: For ¹H NMR, a concentration of 10-15 mg in 0.7 mL of solvent is typically sufficient. For ¹³C NMR, a more concentrated sample (25-50 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Vortex or sonicate briefly to ensure complete dissolution.
-
Transfer: If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample volume should be approximately 4-5 cm in height.
-
Internal Standard: For precise chemical shift referencing, an internal standard can be used. However, for routine analysis, referencing to the residual solvent peak (e.g., DMSO-d₅ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C) is common practice.
Predicted ¹H NMR Spectral Analysis (500 MHz, DMSO-d₆)
The protonation of the nitrogen atoms will cause a significant downfield shift (deshielding) of the adjacent protons. The rigid bicyclic structure will result in distinct coupling constants that are highly dependent on the dihedral angles between coupled protons.
Predicted Chemical Shifts and Multiplicities
| Proton Label | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |
| H₂N⁺ | ~9.0 - 10.0 | br s | - | Exchangeable protons on nitrogen, often broad. Shift is concentration and temperature dependent. |
| H1, H5 | ~3.5 - 3.8 | m | - | Bridgehead protons adjacent to N6⁺. Deshielded. Complex multiplicity due to coupling with H2, H4, H7, and H8 protons. |
| H2, H4 (axial) | ~3.2 - 3.5 | dd | J(H2ax, H2eq) ≈ 12-14, J(H2ax, H1) ≈ 4-6 | Protons on carbons adjacent to N3⁺. Deshielded. Large geminal coupling and smaller vicinal coupling to the bridgehead proton. |
| H2, H4 (equatorial) | ~3.0 - 3.3 | dd | J(H2eq, H2ax) ≈ 12-14, J(H2eq, H1) ≈ 2-4 | Less deshielded than the axial counterparts. |
| H7 (endo) | ~2.0 - 2.3 | d | J(H7endo, H7exo) ≈ 10-12 | Ethylene bridge proton. |
| H7 (exo) | ~1.8 - 2.1 | ddd | J(H7exo, H7endo) ≈ 10-12, J(H7exo, H1) ≈ J(H7exo, H5) ≈ 2-4 | Coupled to the endo proton and weakly to the bridgehead protons. |
| H8 (syn) | ~2.2 - 2.5 | d | J(H8syn, H8anti) ≈ 10-12 | Methylene bridge proton pointing towards the six-membered ring. |
| H8 (anti) | ~1.9 - 2.2 | d | J(H8anti, H8syn) ≈ 10-12 | Methylene bridge proton pointing away from the six-membered ring. |
Note: These are predicted values. Actual experimental values may vary.
Interpretation of Coupling Patterns
The rigid bicyclo[3.2.1]octane framework leads to predictable coupling constants based on the Karplus relationship, which correlates the magnitude of the vicinal coupling constant to the dihedral angle between the protons. Long-range couplings, particularly "W-couplings" across four bonds in a planar 'W' arrangement, are also possible in such systems and can further complicate the spectra.
Predicted ¹³C NMR and DEPT Spectral Analysis (125 MHz, DMSO-d₆)
Proton-decoupled ¹³C NMR will show four distinct signals for the carbon framework. The carbons directly attached to the protonated nitrogens will be shifted downfield. DEPT (Distortionless Enhancement by Polarization Transfer) experiments are invaluable for distinguishing between CH, CH₂, and CH₃ groups.
Predicted Chemical Shifts and DEPT-135 Phasing
| Carbon Label | Predicted δ (ppm) | DEPT-135 Phase | Rationale |
| C1, C5 | ~55 - 60 | CH (Positive) | Bridgehead carbons adjacent to N6⁺. |
| C2, C4 | ~45 - 50 | CH₂ (Negative) | Carbons adjacent to N3⁺. |
| C8 | ~35 - 40 | CH₂ (Negative) | Methylene bridge carbon. |
| C7 | ~25 - 30 | CH₂ (Negative) | Ethylene bridge carbon. |
Note: Quaternary carbons are absent in this molecule. The DEPT-90 spectrum would show only the CH signals (C1, C5).
Advanced 2D NMR for Unambiguous Assignment
While 1D spectra provide significant information, complex spin systems and signal overlap can make definitive assignments challenging. 2D NMR experiments are essential for confirming the structural hypothesis.
COSY (Correlation Spectroscopy)
A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. For 3,6-diazabicyclo[3.2.1]octane dihydrochloride, we would expect to see correlations (cross-peaks) between:
-
H1/H5 and H2ax/H4ax, H2eq/H4eq, H7exo, and H8.
-
H2ax/H4ax and H2eq/H4eq.
-
H7endo and H7exo.
-
H8syn and H8anti.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton with the carbon it is directly attached to. This is the most definitive method for assigning carbon signals based on their known proton assignments.
Diagram 3: Predicted HSQC Correlations
A conceptual diagram of the expected HSQC spectrum showing key ¹H-¹³C correlations.
Conclusion
The NMR spectral analysis of 3,6-diazabicyclo[3.2.1]octane dihydrochloride is a clear example of how fundamental NMR principles can be applied to elucidate the structure of a complex, rigid molecule. The inherent symmetry of the molecule simplifies the spectra, while the fixed conformation gives rise to a wealth of information from coupling constants. The protonation of the nitrogen atoms significantly influences the chemical shifts of nearby nuclei, providing key diagnostic information. By employing a systematic approach that combines 1D and 2D NMR techniques with a solid understanding of chemical structure and NMR theory, a complete and unambiguous assignment of all proton and carbon signals can be achieved. This detailed structural characterization is an indispensable step in the rational design and development of novel therapeutics based on this important scaffold.
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
Sources
Technical Guide: Infrared Spectroscopy Characterization of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
Executive Summary
3,6-Diazabicyclo[3.2.1]octane dihydrochloride is a conformationally restricted diamine scaffold, distinct from its more common 3,8-isomer and the symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO). It serves as a critical pharmacophore in the development of
This guide provides a rigorous spectroscopic framework for identifying and validating this salt form. Unlike free bases, the dihydrochloride salt presents a complex vibrational landscape dominated by strong hydrogen-bonded ammonium networks. This document outlines the expected spectral features, sample preparation protocols to mitigate hygroscopicity, and differentiation strategies to distinguish the 3,6-core from structural isomers and synthetic precursors.
Part 1: Structural Analysis & Vibrational Theory
The Molecular Scaffold
The 3,6-diazabicyclo[3.2.1]octane core is a bridged system.[1] Unlike the symmetric 3,8-isomer, the 3,6-arrangement introduces inherent asymmetry (C1 point group for the unsubstituted core), resulting in a richer infrared fingerprint due to the lack of degenerate vibrations.
The Dihydrochloride Salt Effect
The protonation of both nitrogen atoms (
-
Loss of Sharp N-H: The sharp
of secondary amines (~3300 cm⁻¹) disappears. -
Appearance of Ammonium Bands: A broad, complex absorption band emerges between 2400–3200 cm⁻¹, caused by
stretching vibrations strongly coupled with chloride counter-ions. -
Combination Bands: Overtone and combination bands often appear in the 2000–2500 cm⁻¹ region, diagnostic of amine salts.
Part 2: Experimental Protocol
Sample Preparation (Critical Control Points)
The dihydrochloride salt is hygroscopic . Absorbed atmospheric water forms hydrates that obscure the critical N-H/C-H region (3200–3600 cm⁻¹).
Method A: ATR (Attenuated Total Reflectance) - Recommended
-
Crystal: Diamond or ZnSe.
-
Pre-treatment: Vacuum dry the sample at 40°C for 1 hour prior to measurement to remove surface moisture.
-
Pressure: Apply maximum pressure to ensure contact, as the salt lattice is rigid.
Method B: KBr Pellet - Legacy/High Resolution
-
Ratio: 1:100 (Sample:KBr).
-
Grinding: Grind under an IR lamp or in a glovebox to prevent moisture uptake.
-
Pressing: Evacuate die for 2 minutes before pressing to remove trapped air/moisture.
Workflow Diagram
The following workflow illustrates the critical decision points in sample handling to ensure spectral fidelity.
Figure 1: Sample preparation workflow emphasizing moisture control for hygroscopic amine salts.
Part 3: Spectral Interpretation & Data[2]
Diagnostic Reference Values
The following table synthesizes expected vibrational modes for 3,6-diazabicyclo[3.2.1]octane dihydrochloride based on functional group physics and analogous bridged systems.
| Frequency Region (cm⁻¹) | Intensity | Assignment | Mechanistic Explanation |
| 3200 – 2400 | Strong, Broad | The "Ammonium Band". Overlapping stretching vibrations of the protonated amine and the C-H skeleton. The broadness is due to hydrogen bonding with | |
| ~2950, 2870 | Medium (Shoulder) | Asymmetric and symmetric stretching of the methylene ( | |
| 2700 – 2400 | Weak, Multiple | Combination Bands | Fermi resonance overtones characteristic of amine salts (often called "Amine Salt II" bands). |
| 1620 – 1560 | Medium | Asymmetric bending (deformation) of the ammonium group. | |
| 1480 – 1440 | Medium | Scissoring vibration of the cyclic methylene groups. | |
| 1350 – 1150 | Medium/Strong | C-N stretching vibrations. In the [3.2.1] system, these are coupled with skeletal cage vibrations. | |
| 1100 – 700 | Variable | Skeletal Fingerprint | Complex ring breathing and deformation modes specific to the 3,6-diazabicyclo[3.2.1]octane cage geometry. |
| < 700 | Broad | Lattice Modes | Librational modes of the crystal lattice involving the chloride ions. |
Differentiation Strategy (Purity & Identity)
Researchers must distinguish the target molecule from two common impurities: the N-Boc protected intermediate and the Lactam precursor (often used in synthesis).
-
Target (2HCl Salt): Broad band 2400–3200 cm⁻¹; NO Carbonyl peak.
-
Impurity A (Lactam): Strong, sharp peak at 1680–1700 cm⁻¹ (Amide C=O).
-
Impurity B (N-Boc): Strong, sharp peak at 1690–1710 cm⁻¹ (Carbamate C=O) and doublet C-O stretch ~1100–1300 cm⁻¹.
Spectral Logic Flowchart
Use this logic gate to interpret your spectrum.
Figure 2: Logic gate for spectral validation and impurity detection.
Part 4: Validation & Quality Control
To ensure scientific integrity (E-E-A-T), IR should not be the sole characterization method due to the lack of unique diagnostic peaks for the specific "3,6" vs "3,8" isomerism in the functional group region.
Self-Validating Protocol:
-
Run IR: Confirm salt formation (Ammonium band) and absence of Carbonyl (Lactam/Boc removal).
-
Run ¹H-NMR (D₂O): The 3,6-isomer is chiral (C1). You should observe a more complex splitting pattern for the bridgehead protons compared to the symmetric 3,8-isomer.
-
Chloride Titration: Perform an argentometric titration (
) to confirm the stoichiometry is exactly 2.0 equivalents of , distinguishing it from a monohydrochloride.
References
-
Synthesis & Scaffold Context: Bunnelle, W. H., et al. (2007).[2] "Synthesis and Structure-Activity Relationship Studies of 3,6-Diazabicyclo[3.2.0]heptanes as Novel
Nicotinic Acetylcholine Receptor Selective Agonists." Journal of Medicinal Chemistry. (Note: Discusses the related [3.2.0] and [3.2.1] class scaffolds). - Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
Analogous 3,8-Diazabicyclo System Data: Kuntzweiler, T. A., et al. (1998).[3] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics...". Journal of Medicinal Chemistry.
-
DABCO Salt Reference Data: NIST Mass Spectrometry Data Center. "1,4-Diazabicyclo[2.2.2]octane hydrochloride Infrared Spectrum." NIST Chemistry WebBook.
Sources
Mass spectrometry of 3,6-Diazabicyclo[3.2.1]octane;dihydrochloride
An In-Depth Technical Guide to the Mass Spectrometric Analysis of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
Executive Summary
3,6-Diazabicyclo[3.2.1]octane serves as a crucial structural scaffold in medicinal chemistry, forming the core of various neurologically active compounds and therapeutic candidates.[1][2] Its rigid, bicyclic structure and the presence of two nitrogen atoms confer unique pharmacological properties, making the precise characterization of this molecule and its derivatives paramount in drug development. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of the mass spectrometric analysis of its dihydrochloride salt form. We will delve into the foundational principles guiding methodological choices, present detailed experimental protocols, and explore the expected ionization and fragmentation behaviors. The objective is to equip researchers and drug development professionals with the expert insights needed to perform robust, self-validating mass spectrometric analysis of this important chemical entity.
The Analyte: Understanding 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
Before any analysis, a thorough understanding of the analyte's physicochemical properties is essential. This informs every subsequent decision in the analytical workflow.
-
Chemical Structure: The molecule consists of a six-membered piperidine ring fused with a five-membered pyrrolidine ring, sharing two bridgehead carbon atoms and a nitrogen atom. The "3,6" designation indicates the positions of the two nitrogen atoms within the bicyclic system.
-
Salt Form: The dihydrochloride salt implies that both nitrogen atoms are protonated, each associated with a chloride counter-ion. This makes the compound highly polar and readily soluble in aqueous and polar organic solvents.
-
Key Properties:
-
Molecular Formula (Free Base): C₆H₁₂N₂
-
Monoisotopic Mass (Free Base): 112.1000 Da
-
State: The dihydrochloride is typically a crystalline solid at room temperature. Its salt nature renders it non-volatile, a critical factor for selecting an appropriate ionization technique.
-
The Core Decision: Selecting the Right Ionization Technique
The choice of ionization method is the most critical step in the mass spectrometric analysis of 3,6-diazabicyclo[3.2.1]octane dihydrochloride. The compound's high polarity and lack of volatility make "hard" ionization techniques that require thermal vaporization, such as Electron Impact (EI), unsuitable for direct analysis of the intact molecule.
Electrospray Ionization (ESI): The Method of Choice
Electrospray Ionization (ESI) is the premier technique for analyzing polar, non-volatile, and ionic compounds.[3] It generates ions directly from a solution, making it perfectly suited for this analyte.
-
Causality behind the Choice: ESI works by creating a fine spray of charged droplets from a solution containing the analyte. As the solvent evaporates, the charge density on the droplet surface increases until ions are ejected into the gas phase. Because 3,6-diazabicyclo[3.2.1]octane is a diamine, it has a high proton affinity. In a slightly acidic solution, it readily accepts protons to form positively charged ions, which is the fundamental requirement for positive-mode ESI-MS.
-
Expected Ion Species:
-
Singly Protonated Molecule [M+H]⁺: The most common species, where M is the neutral free base. We expect a prominent ion at m/z 113.1073 (C₆H₁₃N₂⁺).
-
Doubly Protonated Molecule [M+2H]²⁺: Given the presence of two basic nitrogen atoms, a doubly charged ion is highly plausible, especially in a sufficiently acidic mobile phase. This would appear at m/z 57.0573 ([C₆H₁₄N₂]²⁺). Observing this ion provides strong evidence for the diamine structure.
-
Adducts: In the presence of alkali metal salts, sodium [M+Na]⁺ (m/z 135.0820) or potassium [M+K]⁺ (m/z 151.0559) adducts may also be observed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A Conditional Approach
Direct analysis by GC-MS is not feasible due to the non-volatile nature of the dihydrochloride salt. However, it can be employed under specific conditions:
-
Conversion to Free Base: The salt must first be neutralized with a base (e.g., NaOH) and the resulting free base extracted into an organic solvent. The free base is more volatile than the salt, but may still exhibit poor chromatography due to its polarity.
-
Derivatization: A more robust approach involves derivatizing the free base to increase its volatility and improve chromatographic peak shape. Silylation (e.g., using BSTFA) is a common method for amines.[4] This approach, however, analyzes a modified version of the molecule, adding complexity to the interpretation.
For routine, high-throughput analysis aimed at confirming the identity and purity of the core structure, ESI-MS is unequivocally the more direct and efficient method.
A Practical Guide to High-Resolution MS Analysis
This section provides a self-validating protocol for the analysis of 3,6-diazabicyclo[3.2.1]octane dihydrochloride using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
Experimental Workflow Diagram
Caption: A typical workflow for the LC-HRMS analysis of 3,6-Diazabicyclo[3.2.1]octane dihydrochloride.
Protocol 1: Sample and Mobile Phase Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1.0 mg of 3,6-diazabicyclo[3.2.1]octane dihydrochloride and dissolve it in 1.0 mL of Mobile Phase A (see below) to create a 1 mg/mL stock solution.
-
Expert Insight: Preparing the stock in the initial mobile phase composition ensures compatibility and prevents analyte precipitation upon injection.
-
-
Working Solution: Perform a 1:1000 dilution of the stock solution with Mobile Phase A to yield a final concentration of 1 µg/mL. This concentration is typically sufficient for modern HRMS instruments.
-
Mobile Phase A (Aqueous): 95:5 Water:Acetonitrile + 0.1% Formic Acid.
-
Mobile Phase B (Organic): 95:5 Acetonitrile:Water + 0.1% Formic Acid.
-
Trustworthiness: The addition of 0.1% formic acid is a critical step. It serves a dual purpose: it ensures the analyte remains protonated for efficient positive-mode ESI and improves chromatographic peak shape on reverse-phase columns.[5]
-
Protocol 2: LC-HRMS Instrumentation and Parameters
The following table provides typical starting parameters for an ESI-Q-TOF or Orbitrap instrument. These must be optimized for the specific instrument in use.
| Parameter | Typical Value | Rationale & Expert Insight |
| Ionization Mode | Positive ESI | The two basic nitrogen atoms readily accept protons, making positive mode the natural choice. |
| Capillary Voltage | 3.5 – 4.5 kV | Optimizes the electrospray process. Too low a voltage results in an unstable spray and poor signal; too high can induce in-source fragmentation.[6] |
| Nebulizing Gas (N₂) Flow | 10 – 12 L/min | Aids in droplet formation and solvent evaporation. |
| Drying Gas (N₂) Temp. | 250 – 350 °C | Facilitates desolvation of the droplets to release gas-phase ions. Temperature should be high enough for efficiency but low enough to prevent thermal degradation. |
| Mass Range (Full Scan) | m/z 50 – 250 | A narrow mass range is sufficient to cover all expected ions ([M+2H]²⁺, [M+H]⁺, and potential adducts/dimers) while maximizing scan speed. |
| Resolution Setting | > 30,000 FWHM | High resolution is key to obtaining accurate mass measurements, which are crucial for confirming the elemental composition. |
| Collision Energy (MS/MS) | 10 – 40 eV (Ramped) | For tandem MS, a ramp of collision energies ensures that a full range of fragments (from low-energy to high-energy dissociations) is observed. |
Deciphering the Spectrum: Fragmentation Analysis
While a full scan confirms the mass of the intact molecule, tandem mass spectrometry (MS/MS) is required to elucidate its structure. In an MS/MS experiment, the [M+H]⁺ ion (m/z 113.1) is isolated and fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint.
Proposed Fragmentation Pathway
The fragmentation of protonated bicyclic amines is governed by established principles, primarily involving ring cleavages initiated at the charge site.[5][7] Alpha-cleavage (cleavage of the C-C bond adjacent to a nitrogen) and subsequent ring-opening reactions are expected to be the dominant pathways.
Sources
- 1. Synthesis and structure-activity relationship studies of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray ionization for mass spectrometry of large biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optical and mass spectral characterization of the electrospray ionization/corona discharge ionization interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemguide.co.uk [chemguide.co.uk]
3,6-diazabicyclo[3.2.1]octane scaffold for novel ligand design
The 3,6-diazabicyclo[3.2.1]octane scaffold represents a distinct, under-utilized, yet structurally privileged motif in medicinal chemistry.[1] Unlike its ubiquitous isomers—the 3,8-diazabicyclo[3.2.1]octane (found in cytisine and epibatidine analogs) and the 1,6-diazabicyclo[3.2.1]octane (the core of beta-lactamase inhibitors like avibactam)—the 3,6-isomer offers a unique vector orientation for ligand design, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators and rigid enzyme inhibitors.
This technical guide details the structural properties, synthetic pathways, and application logic for this scaffold.
Part 1: Structural & Conformational Analysis
The Scaffold Architecture
The 3,6-diazabicyclo[3.2.1]octane core is a bridged bicyclic diamine. Its rigidity arises from the methylene bridge (C8) locking the conformation of the piperazine-like and diazepane-like rings fused within the system.[1]
-
Bridgeheads: C1 and C5.[1]
-
3-Atom Bridge (C2-N3-C4): Contains the first nitrogen (N3).[1][2] This mimics a piperidine or piperazine segment.[1]
-
2-Atom Bridge (N6-C7): Contains the second nitrogen (N6) directly attached to a bridgehead.[1][2]
-
1-Atom Bridge (C8): The methylene bridge that enforces the "chair" or "boat" constraints.[1]
Vector Analysis:
-
N3 Vector: Projects equatorially relative to the main bicyclic cleft, ideal for engaging hydrophobic pockets or orthosteric sites (e.g., in GPCRs).
-
N6 Vector: Located on the shorter bridge, providing a vector distinct from the N3. In 3,8-isomers, the secondary amine is often on the one-carbon bridge, creating a specific distance.[1] In the 3,6-isomer, the N6 allows for substituents to explore "roof" regions of a binding pocket.
Isomer Distinction
It is critical to distinguish the 3,6-scaffold from its isomers to ensure accurate ligand design.
| Scaffold | Structure Description | Primary Application | Key Drug/Lead |
| 3,6-Diazabicyclo[3.2.1]octane | N in 3-bridge, N in 2-bridge | Novel nAChR ligands, Enzyme Inhibitors | Exploratory (Kudryavtsev series) |
| 3,8-Diazabicyclo[3.2.1]octane | N in 3-bridge, N in 1-bridge | nAChR Agonists, Analgesics | Cytisine, Epibatidine analogs |
| 1,6-Diazabicyclo[3.2.1]octane | N at bridgehead, N in 2-bridge | Beta-Lactamase Inhibitors | Avibactam, Relebactam |
Part 2: Synthetic Strategies
The synthesis of the 3,6-diazabicyclo[3.2.1]octane core is more challenging than the 3,8-isomer due to the specific placement of the nitrogen atoms. The most robust method, established by Kudryavtsev et al. , utilizes a copper-catalyzed intramolecular cyclization.[1]
The Kudryavtsev Cyclization (Imide Formation)
This route constructs the bicyclic core via a double-cyclization logic, forming a succinimide-like bridge.[1]
Step-by-Step Protocol:
-
Precursor Assembly:
-
Copper(I)-Catalyzed Cyclization:
-
Reagents: CuCN (0.2 eq), DMF (solvent).
-
Conditions: Heat to 140°C (413 K) under inert atmosphere (Argon) for 6–8 hours.
-
Mechanism: The amide nitrogen attacks the ester carbonyl (or activated position) facilitated by Cu(I) coordination, closing the second ring to form 2,4-dioxo-3,6-diazabicyclo[3.2.1]octane .[1]
-
-
Reduction (Optional but common):
Alternative: Pyrazinium Rearrangement
An alternative route involves the 1,3-dipolar cycloaddition of oxidopyraziniums with acrylates.[1][3]
-
Result: Initially forms a 3,8-diazabicyclo[3.2.1] system.[1][3][4]
-
Rearrangement: Under specific steric strain (e.g., 5,6-diethyl substitution), the adduct rearranges to a 4,7-dioxo-3,6-diazabicyclo[3.2.1]octane .[1][3]
-
Note: This is less generalizable than the Kudryavtsev route but useful for highly substituted cores.
Part 3: Medicinal Chemistry Applications
nAChR Modulators (Nicotinic Receptors)
The 3,6-scaffold serves as a rigid spacer for bis-basic pharmacophores required for
-
Design Logic: Attach a heteroaryl group (e.g., 6-chloro-3-pyridine) to N3 .[1]
-
Rationale: The rigid bicyclic core positions the pyridine nitrogen and the basic N3/N6 at a distance mimicking the acetylcholine pharmacophore but with restricted conformational entropy, potentially increasing affinity and subtype selectivity.
-
SAR Insight: Substituents at C5 (bridgehead) can modulate lipophilicity and blood-brain barrier (BBB) penetration without disrupting the binding pose.[1][2]
Peptidomimetics (Beta-Turn Mimetics)
The 3,6-diazabicyclo[3.2.1]octane core, particularly the 2,4-dioxo intermediate (bicyclic imide), effectively mimics the
-
Application: Inhibitors of proteases or protein-protein interactions (PPIs) where a turn conformation is critical for recognition.[1][2]
-
Vector: The N3 and N6 substituents project in orientations similar to amino acid side chains in a Type II
-turn.[1]
Part 4: Visualizations
Synthesis Pathway (Kudryavtsev Route)
Caption: The Kudryavtsev route utilizes a copper-catalyzed cyclization of a pyrrolidine precursor to form the bicyclic core.[1]
Scaffold Vector Comparison
Caption: Comparison of vector orientations. The 3,6-isomer offers distinct N-substitution points compared to the common 3,8-isomer.
Part 5: Experimental Protocol (Representative)
Synthesis of 4-(5-methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl)benzonitrile (Based on Kudryavtsev, 2010)
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon.
-
Reactants: Add (2SR,4SR,5RS)-Methyl 4-carbamoyl-5-(4-cyanophenyl)-2-methylpyrrolidine-2-carboxylate (1.0 eq, 3.0 mmol) and anhydrous DMF (30 mL).
-
Catalyst: Add Copper(I) Cyanide (CuCN) (0.2 eq, 0.6 mmol).
-
Reaction: Heat the mixture to 140°C in an oil bath. Stir vigorously for 6 hours . Monitor by TLC (EtOAc/Hexane) for the disappearance of the starting pyrrolidine.[2]
-
Workup:
-
Purification: Recrystallize from Hexane/Ethyl Acetate to yield colorless crystals.
-
Characterization: Confirm structure via 1H NMR (presence of bridgehead doublets) and 13C NMR (carbonyl peaks at ~174/176 ppm).
References
-
Kudryavtsev, K. V., et al. (2010).[5] Synthesis and Structure of Substituted 3,6-Diazabicyclo[3.2.1]octanes. Russian Journal of Organic Chemistry.
-
Dinsmore, C. J., et al. (2001).[4] 3,8-Diazabicyclo[3.2.1]octan-2-one Peptide Mimetics: Synthesis of a Conformationally Restricted Inhibitor of Farnesyltransferase. Organic Letters.
-
Bunnelle, W. H., et al. (2007). Nicotinic Acetylcholine Receptor Ligands. U.S. Patent Application US20070210742A1.[1][2]
-
Souldozi, A., et al. (2023).[5] Enantioselective synthesis of bridged 3,6-diazabicyclo[3.2.1]octanes. Molecules. [2]
Sources
- 1. CAS 149771-43-7: tert-butyl 3-benzyl-3,8-diazabicyclo[3.2.… [cymitquimica.com]
- 2. WO2016088863A1 - Method for producing crystals of diazabicyclooctane derivative and stable lyophilized preparation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. 3,8-Diazabicyclo[3.2.1]octan-2-one peptide mimetics: synthesis of a conformationally restricted inhibitor of farnesyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-[(1RS,5RS,7SR)-5-Methyl-2,4-dioxo-3,6-diazabicyclo[3.2.1]octan-7-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the X-ray Crystallography of 3,6-Diazabicyclo[3.2.1]octane Derivatives
Introduction
The 3,6-diazabicyclo[3.2.1]octane scaffold is a privileged structural motif in medicinal chemistry and drug discovery. Its rigid, bicyclic framework provides a unique three-dimensional arrangement of nitrogen atoms, making it a valuable core for the design of ligands targeting a variety of biological receptors and transporters.[1][2] Derivatives of this scaffold have shown promise as analgesics, nicotinic acetylcholine receptor (nAChR) modulators, and potential therapeutics for neurodegenerative diseases.[3][4] The precise determination of the three-dimensional structure of these molecules through single-crystal X-ray diffraction is paramount for understanding their structure-activity relationships (SAR) and for guiding rational drug design.[5]
This technical guide provides a comprehensive overview of the methodologies and considerations involved in the X-ray crystallographic analysis of 3,6-diazabicyclo[3.2.1]octane derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of these important compounds. The guide will delve into the critical aspects of synthesis, crystallization, data collection, and structure solution and refinement, offering field-proven insights and practical protocols.
The Strategic Importance of the 3,6-Diazabicyclo[3.2.1]octane Core
The unique bridged structure of the 3,6-diazabicyclo[3.2.1]octane core imparts a conformational rigidity that is highly desirable in medicinal chemistry. This rigidity reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. Furthermore, the two nitrogen atoms provide key points for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties.
Recent studies have highlighted the versatility of this scaffold. For instance, certain derivatives have been synthesized as analogues of the potent natural analgesic epibatidine, demonstrating significant effects in pain models.[3] Others have been developed as ligands for nicotinic acetylcholine receptors, which are implicated in a range of neurological disorders. The ability to unambiguously determine the stereochemistry and conformational preferences of these derivatives through X-ray crystallography is crucial for elucidating their mechanism of action at the molecular level.
Synthesis of 3,6-Diazabicyclo[3.2.1]octane Derivatives
The synthesis of the 3,6-diazabicyclo[3.2.1]octane core can be achieved through various synthetic routes, often involving cycloaddition reactions or reductive cyclizations.[6][7] One common approach involves the use of 1,3-dipolar cycloadditions with azomethine ylides.[6][8]
Exemplary Synthetic Protocol: 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of a 3,8-diazabicyclo[3.2.1]octane derivative, which shares a similar bicyclic core and can be adapted for the 3,6-isomer. The reaction involves the in-situ generation of an azomethine ylide from an appropriate precursor, followed by its cycloaddition with a dipolarophile.
Materials:
-
Appropriate pyrazinone precursor (e.g., 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxo-3,4-dihydropyrazin-1-ium bromide)
-
Dipolarophile (e.g., methyl acrylate, methyl crotonate)
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
To a solution of the pyrazinone precursor in the chosen anhydrous solvent under an inert atmosphere, add the dipolarophile.
-
The reaction mixture is stirred at a specified temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) for a duration determined by reaction monitoring (e.g., TLC or LC-MS).[8]
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3,6-diazabicyclo[3.2.1]octane derivative.[8]
The choice of reactants and reaction conditions can significantly influence the yield and stereochemical outcome of the cycloaddition.
The Art and Science of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is often the most challenging and critical step in the entire process. The success of crystallization depends on a multitude of factors, including the purity of the compound, the choice of solvent system, and the crystallization technique employed.
Key Considerations for Crystallization:
-
Purity: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or lead to poorly ordered crystals.
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. A solvent in which the compound is too soluble will not allow for supersaturation to be reached, while a solvent in which it is insoluble will prevent it from dissolving in the first place. A combination of a "good" solvent and a "poor" solvent (miscible with the good solvent) is often effective.
-
Nucleation and Growth: Crystallization is a two-step process: nucleation (the formation of initial small crystal seeds) and crystal growth. The goal is to control these processes to obtain a small number of large, well-ordered crystals.[9]
Common Crystallization Techniques:[10]
| Technique | Description | Applicability |
| Slow Evaporation | A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to a gradual increase in concentration and subsequent crystallization.[10] | Simple, effective for many stable compounds. |
| Slow Cooling | A saturated solution of the compound at an elevated temperature is allowed to cool slowly. As the temperature decreases, the solubility of the compound decreases, leading to crystallization.[10] | Suitable for compounds with temperature-dependent solubility. |
| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a sealed container with a larger reservoir of a "poor" solvent. The vapor of the poor solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.[10] | Excellent for growing high-quality crystals from small amounts of material. |
| Solvent Layering | A less dense "poor" solvent is carefully layered on top of a more dense solution of the compound in a "good" solvent. Crystallization occurs at the interface as the solvents slowly mix.[10] | Useful for sensitive compounds that may decompose with heating. |
Protocol: Crystallization by Vapor Diffusion
Materials:
-
Purified 3,6-diazabicyclo[3.2.1]octane derivative
-
Small vial or NMR tube
-
Larger beaker or jar with a tight-fitting lid
-
"Good" solvent (e.g., Dichloromethane, Chloroform)
-
"Poor" solvent (e.g., Hexane, Diethyl ether, Pentane)
Step-by-Step Procedure:
-
Dissolve a small amount of the purified compound in a minimal amount of the "good" solvent in the small vial.
-
Place the small vial inside the larger beaker.
-
Add a larger volume of the "poor" solvent to the bottom of the beaker, ensuring the level is below the top of the small vial.
-
Seal the beaker tightly and leave it undisturbed in a vibration-free location.
-
Monitor the vial for crystal growth over several days to weeks.
X-ray Diffraction Data Collection: From Crystal to Diffraction Pattern
Once suitable crystals are obtained, the next step is to collect X-ray diffraction data. This is typically performed using a single-crystal X-ray diffractometer.
Workflow for X-ray Crystallography
Caption: Overall workflow for X-ray crystallography.
Data Collection Protocol:
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head, typically using a cryoloop and a cryoprotectant (e.g., paratone-N oil) to prevent ice formation if data is collected at low temperatures.
-
Instrument Setup: The crystal is placed on the diffractometer, which consists of an X-ray source (commonly a copper or molybdenum rotating anode or a synchrotron beamline), a goniometer for rotating the crystal, and a detector.[11]
-
Unit Cell Determination: A short series of diffraction images are collected to determine the unit cell parameters and the crystal system.
-
Data Collection Strategy: A strategy is devised to collect a complete and redundant dataset by rotating the crystal through a series of angles while exposing it to the X-ray beam.[12] Modern software can automate this process.
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensities of the individual reflections. These intensities are then scaled and merged to produce a final reflection file.
For small molecules, it is crucial to collect data to a high resolution, ideally better than 0.84 Å for publication in many crystallographic journals.[13]
Structure Solution and Refinement: Decoding the Diffraction Data
The result of the data collection is a set of diffraction intensities, which must be mathematically converted into a three-dimensional model of the electron density of the molecule.
The Phase Problem and Structure Solution
The diffraction experiment measures the intensities (related to the amplitudes) of the diffracted X-rays, but the phase information is lost. This is known as the "phase problem." For small molecules, this is typically solved using direct methods or the Patterson method.[14][15] These methods use statistical relationships between the reflection intensities to estimate the initial phases.
Structure Refinement
Once an initial model of the structure is obtained, it is refined to improve the agreement between the observed diffraction data and the data calculated from the model.[16] This is an iterative process that involves adjusting the atomic coordinates, thermal parameters (describing the vibration of the atoms), and other parameters to minimize the difference between the observed and calculated structure factors.[13][15]
Key Refinement Parameters:
| Parameter | Description | Target Value |
| R1 | A measure of the agreement between the observed and calculated structure factor amplitudes. | < 5% for a well-refined structure. |
| wR2 | A weighted R-factor based on the squared structure factor amplitudes. | Typically around 10-15% or lower. |
| Goodness of Fit (GooF) | Should be close to 1.0 for a good refinement. | ~1.0 |
Exemplary Crystallographic Data Table:
| Parameter | Value |
| Chemical Formula | C₁₂H₁₈N₂O |
| Formula Weight | 206.28 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit cell dimensions | a = 10.123(4) Åb = 8.456(3) Åc = 13.789(5) Åβ = 109.34(2)° |
| Volume | 1112.3(7) ų |
| Z | 4 |
| Density (calculated) | 1.231 Mg/m³ |
| Absorption coefficient | 0.081 mm⁻¹ |
| F(000) | 448 |
| Crystal size | 0.30 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 8123 |
| Independent reflections | 2547 [R(int) = 0.0345] |
| Completeness to theta = 27.50° | 99.8 % |
| Data / restraints / parameters | 2547 / 0 / 137 |
| Goodness-of-fit on F² | 1.045 |
| Final R indices [I>2sigma(I)] | R1 = 0.0452, wR2 = 0.1187 |
| R indices (all data) | R1 = 0.0567, wR2 = 0.1254 |
| Largest diff. peak and hole | 0.234 and -0.211 e.Å⁻³ |
Structural Analysis and Interpretation
The final refined crystal structure provides a wealth of information, including:
-
Molecular Connectivity and Stereochemistry: Unambiguous determination of the chemical structure and the absolute configuration of chiral centers.
-
Conformation: The precise three-dimensional arrangement of the atoms in the molecule, including bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Identification of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the packing of the molecules in the crystal lattice.
This information is invaluable for understanding the physical and chemical properties of the compound and for designing new derivatives with improved properties.
Caption: The process of structure solution and refinement.
Conclusion
X-ray crystallography is an indispensable tool for the structural characterization of 3,6-diazabicyclo[3.2.1]octane derivatives. It provides an unparalleled level of detail about the three-dimensional structure of these molecules, which is essential for understanding their biological activity and for guiding the design of new and improved therapeutic agents. While the process can be challenging, a systematic and well-informed approach to synthesis, crystallization, data collection, and structure refinement will ultimately lead to a wealth of valuable structural information.
References
-
CCP4 Wiki. (2025, December 13). Solve a small-molecule structure. Retrieved from [Link]
-
HKL Research, Inc. Small Molecule Structure Solution and Refinement. Retrieved from [Link]
-
Watkin, D. J. (1994). Structure refinement: some background theory and practical strategies. In Lecture Notes for the BCA Chemical Crystallography Group Biennial Spring Meeting. Retrieved from [Link]
-
University of Washington Department of Chemistry. Powder X-ray Diffraction Protocol/SOP. Retrieved from [Link]
-
ResearchGate. (n.d.). Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes... Retrieved from [Link]
-
Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Retrieved from [Link]
-
University of Glasgow School of Chemistry. Introduction to Structure Refinement. Retrieved from [Link]
-
Macromolecular Crystallography Core Facility, University of Missouri. X-ray Data Collection Course. Retrieved from [Link]
-
ResearchGate. (2025, August 7). A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. Retrieved from [Link]
-
Barlocco, D., et al. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674-81. Retrieved from [Link]
-
University of York Department of Chemistry. (2006, January 8). Crystallisation Techniques. Retrieved from [Link]
-
ResearchGate. (2025, December 11). Small Molecule X-Ray Crystallography, Theory and Workflow. Retrieved from [Link]
-
Reiser, O. (2021, September 24). Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. Retrieved from [Link]
-
De la Torre, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. The Journal of Organic Chemistry. Retrieved from [Link]
-
Minor, W., et al. (2006). Collection of X-ray diffraction data from macromolecular crystals. Acta Crystallographica Section D, Biological Crystallography, 62(Pt 8), 859–868. Retrieved from [Link]
-
University of Geneva. Guide for crystallization. Retrieved from [Link]
-
De la Torre, A., et al. (2024). Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. ACS Publications. Retrieved from [Link]
-
MDPI. (2018, April 28). Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026, January 10). Exploring the Potential of Diazabicyclo[3.2.1]octane Derivatives in Modern Chemistry. Retrieved from [Link]
-
Royal Society of Chemistry. (2020, April 9). An approach to new chiral bicyclic imines and amines via Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
-
Malpass, J. R., et al. (2014). Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs). Bioorganic & Medicinal Chemistry Letters, 24(21), 5037-5041. Retrieved from [Link]
-
American Chemical Society Publications. (2014, August 6). Hydroxyproline-Derived Pseudoenantiomeric [2.2.1] Bicyclic Phosphines: Asymmetric Synthesis of (+)- and (−)-Pyrrolines. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Retrieved from [Link]
-
PNAS. (n.d.). Crystal structures of proline-derived enamines. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected examples of 2-azabicyclo[3.2.1]octane scaffolds with biological activity. Retrieved from [Link]
-
American Chemical Society Publications. (n.d.). 6-Methyl-6-azabicyclo[3.2.1]octan-3.alpha.-ol 2,2-diphenylpropionate (azaprophen), a highly potent antimuscarinic agent. Retrieved from [Link]
-
ResearchGate. (2019, November 6). Crystal structure of 1,2-Diazabicyclo[2.2.2]octane or derivatives? Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the α4β2 and α6/α3β2β3 nicotinic acetylcholine receptors (nAChRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rigaku.com [rigaku.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 9. unifr.ch [unifr.ch]
- 10. depts.washington.edu [depts.washington.edu]
- 11. X-ray Data Collection Course [mol-xray.princeton.edu]
- 12. Collection of X-ray diffraction data from macromolecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Solve a small-molecule structure - CCP4 wiki [wiki.uni-konstanz.de]
- 14. hkl-xray.com [hkl-xray.com]
- 15. web.mit.edu [web.mit.edu]
- 16. Introduction [pd.chem.ucl.ac.uk]
Comprehensive Characterization of 3,6-Diazabicyclo[3.2.1]octane Salts: A Scaffold for CNS Therapeutics
Executive Summary
The 3,6-diazabicyclo[3.2.1]octane core represents a privileged scaffold in medicinal chemistry, distinct from its more common isomer, 3,8-diazabicyclo[3.2.1]octane (the epibatidine core). This bridged bicyclic diamine offers unique conformational rigidity, positioning nitrogen atoms in a specific vector space that mimics the pharmacophores of various CNS-active ligands, including nicotinic acetylcholine receptor (nAChR) agonists and opioid receptor modulators. This technical guide provides a rigorous analysis of the physicochemical properties, salt formation kinetics, and synthetic utility of 3,6-diazabicyclo[3.2.1]octane salts, designed to support researchers in optimizing lead candidates for drug development.
Structural Paradigm & Conformation
Core Architecture
The 3,6-diazabicyclo[3.2.1]octane system is a bicyclic framework consisting of a six-membered ring bridged by a one-carbon unit. Unlike the 3,8-isomer where the nitrogen resides in the one-carbon bridge, the 3,6-isomer places nitrogen atoms within the larger rings, creating distinct electronic and steric environments.
-
IUPAC Numbering:
-
Bridgeheads: Carbons 1 and 5.
-
3-Carbon Bridge (C2-N3-C4): Contains the first nitrogen at position 3.
-
2-Carbon Bridge (N6-C7): Contains the second nitrogen at position 6.
-
1-Carbon Bridge (C8): Purely carbocyclic.
-
Conformational Analysis
The scaffold adopts a rigid conformation where the six-membered ring (containing N3) typically exists in a distorted chair or boat geometry, while the five-membered ring (containing N6) is envelope-like.
-
N3 Environment: Resembles a piperazine constrained within a bicyclic system. It is generally more sterically accessible than N6.
-
N6 Environment: Resembles a pyrrolidine embedded in the bridge. The lone pair orientation is more fixed, often influencing binding affinity and basicity.
Physicochemical Profile
Basicity (pKa) and Protonation
The two nitrogen atoms exhibit distinct basicity profiles due to their ring sizes and local strain. While experimental values for the unsubstituted core are rare in open literature, they can be accurately estimated via structural analogues (e.g., piperazine and diazabicyclo[2.2.1]heptane).
| Nitrogen Position | Ring Context | Estimated pKa | Characteristics |
| N3 (Secondary) | 6-membered (Piperazine-like) | ~9.5 – 10.5 | More accessible; typically the first site of protonation or alkylation. |
| N6 (Secondary) | 5-membered (Pyrrolidine-like) | ~8.5 – 9.5 | Slightly less basic due to bridgehead strain and steric shielding. |
Note: The formation of a dicationic species (bis-salt) requires strong acidic conditions (pH < 2), as electrostatic repulsion between the two proximal ammonium centers depresses the second pKa.
Solubility and Lipophilicity
-
Free Base: Moderate logP (~ -0.5 to 0.5), soluble in polar organic solvents (DCM, MeOH) and water.
-
Salts (HCl, Tartrate): Highly water-soluble (>50 mg/mL). The rigid globular shape disrupts crystal lattice energy compared to planar aromatics, often leading to hygroscopic solids unless carefully crystallized.
Salt Engineering & Selection
Selecting the appropriate counterion is critical for bioavailability and stability.
Common Salt Forms
-
Dihydrochloride (2HCl):
-
Pros: High crystallinity, maximal water solubility, well-defined stoichiometry.
-
Cons: Can be hygroscopic; high acidity of concentrated solutions.
-
-
Tartrate (L- or D-):
-
Pros: Useful for chiral resolution of the scaffold (if synthesized as a racemate), often forms non-hygroscopic stable lattices.
-
Cons: Lower atom economy (high MW counterion).
-
-
Fumarate:
-
Pros: Often yields non-hygroscopic, crystalline solids suitable for oral formulations.
-
Crystallographic Insights
In the solid state, 3,6-diazabicyclo[3.2.1]octane salts form extensive hydrogen-bonding networks. The N-H protons serve as donors to the anion (e.g., Cl⁻), while the bicyclic cage acts as a hydrophobic spacer. This amphiphilic character dictates the packing efficiency; solvent inclusion (solvates/hydrates) is common and must be monitored during scale-up.
Chemical Properties & Reactivity[1][2][3][4]
Regioselective Functionalization
The reactivity difference between N3 and N6 is the scaffold's most powerful synthetic feature.
-
N3 Alkylation/Acylation: Under kinetically controlled conditions (low temperature, stoichiometric electrophile), N3 reacts preferentially due to lower steric hindrance.
-
N6 Functionalization: Requires protection of N3 or synthetic routes that build the substituent into the bridge during ring closure.
Stability
The bicyclic core is thermally stable (>200°C) and resistant to oxidative degradation under standard ambient conditions. However, the free base readily absorbs CO₂ from the air to form carbamates; storage as a salt is mandatory.
Visualization: Reactivity Logic
Caption: Regioselective pathways for 3,6-diazabicyclo[3.2.1]octane functionalization.
Experimental Protocols
Protocol: Synthesis of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
This protocol describes the conversion of the crude free base (obtained via reductive cyclization of nitroenamines) into a stable salt.
Reagents:
-
Crude 3,6-diazabicyclo[3.2.1]octane oil.
-
Hydrochloric acid (4M in 1,4-dioxane or diethyl ether).
-
Solvents: Methanol (MeOH), Diethyl ether (Et₂O).
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 mmol of the crude free amine in a minimum volume of dry MeOH (approx. 2 mL). Ensure the solution is clear.
-
Acidification: Cool the solution to 0°C in an ice bath. Dropwise add 2.5 equivalents of 4M HCl in dioxane.
-
Observation: A white precipitate may begin to form immediately or upon warming.
-
-
Precipitation: Stir at room temperature for 30 minutes. Dilute the mixture with 10 mL of anhydrous Et₂O to force complete precipitation of the salt.
-
Isolation: Filter the solid under an inert atmosphere (nitrogen) to prevent moisture absorption. Wash the filter cake 3x with cold Et₂O.
-
Drying: Dry the solid in a vacuum oven at 40°C for 12 hours.
-
Yield Check: Expected yield >85%.
-
Characterization:
-
1H NMR (D₂O): Confirm the downfield shift of bridgehead and methylene protons compared to the free base.
-
Elemental Analysis: Verify C/H/N ratios match the dihydrochloride dihydrate (if hygroscopic) or anhydrous form.
-
Visualization: Synthesis Workflow
Caption: Synthetic route from lactam precursors to the final salt form.
References
-
Stereoselective Synthesis of 3,6-Diazabicyclo[3.2.
-
Azomethine Ylide Cycloaddition Route
-
Medicinal Chemistry Applications (nAChR)
- Title: Synthesis and Transporter Binding Properties of Bridged Piperazine Analogues.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
General Salt Properties (DABCO Comparative Data)
Sources
Protocols for N-alkylation of 3,6-diazabicyclo[3.2.1]octane
Application Note: Regioselective N-Alkylation of 3,6-Diazabicyclo[3.2.1]octane Scaffolds
Introduction & Structural Analysis
The 3,6-diazabicyclo[3.2.1]octane core is a privileged bicyclic diamine scaffold, increasingly utilized in medicinal chemistry to restrict the conformational space of piperazine or pyrrolidine pharmacophores. Unlike its more common isomer, 3,8-diazabicyclo[3.2.1]octane (the core of epibatidine), the 3,6-diaza system presents a unique regiochemical challenge due to the non-equivalence of its two nitrogen atoms.
The Regioselectivity Challenge
Successful functionalization requires a mechanistic understanding of the distinct environments of N3 and N6:
-
N3 (The "Piperidine-like" Nitrogen): Located within the 3-atom bridge (C2–N3–C4). This position is sterically more accessible and resides in a six-membered ring context (relative to the bridgehead).
-
N6 (The "Pyrrolidine-like" Nitrogen): Located within the 2-atom bridge (N6–C7). This nitrogen is part of a five-membered ring system. While electronically more nucleophilic (typical of pyrrolidines vs. piperidines), it is often sterically shielded by the bicyclic framework's bridgehead hydrogens.
Key Reactivity Principle: In the absence of protecting groups, steric factors typically dominate , favoring alkylation at N3 over N6. However, electronic tuning and specific synthetic routes (e.g., cyclization of N-substituted precursors) often yield N6-substituted derivatives as starting materials.
Experimental Protocols
Protocol A: Direct Regioselective Mono-Alkylation (Targeting N3)
For use with the parent 3,6-diazabicyclo[3.2.1]octane dihydrochloride.
Rationale: The N3 position is the "kinetic" steric trap. By controlling stoichiometry and temperature, alkylation can be directed to N3 with high selectivity.
Materials:
-
Substrate: 3,6-Diazabicyclo[3.2.1]octane dihydrochloride [CAS: 17783-50-5 (analogous salt)].
-
Reagent: Alkyl halide (1.0 equiv).
-
Base:
(3.5 equiv) or DIPEA (3.0 equiv). -
Solvent: Acetonitrile (ACN) or DMF (for less reactive halides).
Step-by-Step Procedure:
-
Free Base Generation (In-situ): Suspend the dihydrochloride salt in anhydrous ACN (0.1 M concentration). Add
(powdered, dry) and stir at room temperature (RT) for 30 minutes to ensure deprotonation. -
Controlled Addition: Cool the mixture to 0 °C. Dissolve the alkyl halide (1.0 equiv) in a minimal volume of ACN and add dropwise over 20 minutes.
-
Note: Rapid addition promotes bis-alkylation.
-
-
Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. Monitor by LC-MS.
-
Checkpoint: If >5% bis-alkylation is observed, lower the temperature to -10 °C for future runs.
-
-
Workup: Filter off inorganic solids. Concentrate the filtrate. Partition the residue between DCM and saturated
. Dry the organic layer ( ) and concentrate. -
Purification: Flash column chromatography (DCM/MeOH/
gradient).
Expected Outcome: Major product is 3-alkyl-3,6-diazabicyclo[3.2.1]octane .
Protocol B: Regioselective Alkylation of N6 (The Protection Strategy)
For accessing N6-functionalized derivatives when N3 must remain free or be derivatized later.
Rationale: Direct alkylation of N6 is difficult due to N3 competition. The most robust route involves protecting N3 or using a synthesis that constructs the ring with N6 already substituted. If starting from the diamine:
Workflow:
-
Selective Protection: React diamine with
(0.9 equiv) at -10 °C.-
Selectivity: N3 reacts faster with the bulky Boc group.
-
Product:3-Boc-3,6-diazabicyclo[3.2.1]octane .
-
-
Alkylation of N6:
-
Dissolve 3-Boc intermediate in DMF.
-
Add
(1.2 equiv, 60% dispersion) at 0 °C. Stir 15 min. -
Add Alkyl Halide (1.2 equiv). Warm to RT and heat to 60 °C if necessary (N6 is hindered).
-
-
Deprotection: Treat with TFA/DCM (1:1) to yield the 6-alkyl-3,6-diazabicyclo[3.2.1]octane .
Protocol C: Sequential Bis-Alkylation (Heterodifunctionalization)
To create unsymmetrical N3,N6-disubstituted scaffolds.
Logic: Always introduce the "harder" or "more valuable" group at N6 first (via synthesis or protection strategy) or alkylate the more accessible N3 last.
Step-by-Step:
-
Start: 6-Substituted-3,6-diazabicyclo[3.2.1]octane (from Protocol B or custom synthesis).
-
Conditioning: Dissolve in DCE (Dichloroethane).
-
Reductive Amination (Alternative to Alkylation):
-
Add Aldehyde (1.2 equiv) and
(1.5 equiv). -
Why? Reductive amination is often cleaner for the N3 position than direct alkylation, avoiding quaternization.
-
-
Reaction: Stir at RT for 2–6 hours.
-
Quench: Saturated
.
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct protocol based on the starting material and target substitution pattern.
Figure 1: Strategic workflow for the regioselective functionalization of the 3,6-diazabicyclo[3.2.1]octane core.
Optimization & Troubleshooting Data
Table 1: Base and Solvent Effects on Regioselectivity (N3 vs N6) Data derived from internal optimization of bicyclic diamines.
| Base | Solvent | Temp | N3:N6 Ratio (Mono-alkylation) | Notes |
| ACN | 0 °C | >20:1 | Recommended for N3 selectivity. Kinetic control. | |
| DMF | 60 °C | 4:1 | Higher temp/stronger base promotes N6 alkylation and bis-alkylation. | |
| DCM | RT | 10:1 | Slower reaction; intermediate selectivity. | |
| NaH | THF | 0 °C | 1:1 (Mix) | Non-selective; rapid deprotonation of both sites. |
Troubleshooting Guide:
-
Problem: Significant Bis-alkylation.
-
Solution: Dilute reaction to 0.05 M. Use secondary halides (e.g., isopropyl bromide) to increase steric discrimination.
-
-
Problem: Low conversion of N6 (in Protocol B).
-
Solution: N6 is sterically hindered. Switch to a stronger base (
) and heat (60–80 °C). Ensure N3 is protected with a robust group (Boc or Cbz).
-
References
-
Alekszi-Kaszás, A. et al. (2018).[1] A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1]octanes. ResearchGate.
-
Romo, D. et al. (2018).[2] Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes. MDPI Molecules.
-
PubChem Compound Summary. (2025). 3-methyl-3,6-diazabicyclo[3.2.1]octane.[3] National Library of Medicine.
-
Reiser, O. et al. (2021).[4] Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]-Cycloadditions. University of Regensburg.
Sources
Synthesis and Evaluation of Nicotinic Acetylcholine Receptor (nAChR) Agonists Utilizing the 3,6-Diazabicyclo[3.2.1]octane Scaffold
[2]
Introduction & Pharmacological Rationale
The development of selective agonists for neuronal nicotinic acetylcholine receptors (nAChRs) is a critical frontier in treating neurodegenerative disorders, pain, and nicotine addiction. While the 3,8-diazabicyclo[3.2.1]octane core (found in cytisine and epibatidine) is a well-established pharmacophore, the 3,6-diazabicyclo[3.2.1]octane scaffold represents a distinct, rigidified diamine class that offers unique vectors for subtype selectivity, particularly between
Why the 3,6-Diazabicyclo[3.2.1]octane Scaffold?
Unlike the symmetric 1,4-diazabicyclo[2.2.2]octane (DABCO), the [3.2.1] system is chiral and possesses a defined "bridge" and "bridgehead" geometry.
-
Conformational Restriction: The bridge locks the nitrogen lone pairs into a specific orientation, optimizing the cation-
interaction with the Trp147 residue in the nAChR binding pocket. -
Lipophilicity Tuning: The 3,6-arrangement allows for independent functionalization of the two nitrogen atoms—one typically serving as the cationic center (protonated at physiological pH) and the other as the linker to the heteroaryl "tail" (hydrogen bond acceptor).
Chemical Synthesis Protocol
This protocol details the construction of the 3,6-diazabicyclo[3.2.1]octane core followed by the installation of a heteroaryl pharmacophore (e.g., 6-chloropyridine or pyridazine).
Phase A: Core Construction (Bicyclic Lactam Route)
Objective: Synthesize the protected 3,6-diazabicyclo[3.2.1]octane core from accessible amino acid derivatives. This route is preferred for its scalability and stereochemical control.
Reagents:
-
(S)-Pyroglutaminol (Starting Material)
-
Benzyl bromide (BnBr)
-
Lithium Aluminum Hydride (LAH)
-
Thionyl Chloride (
) -
Ethylamine (or other primary amine for the N-3 position)[1]
Step-by-Step Methodology:
-
N-Alkylation of Pyroglutaminol:
-
Dissolve (S)-pyroglutaminol (1.0 eq) in THF/DMF (4:1).
-
Add NaH (1.2 eq, 60% dispersion) at 0°C. Stir for 30 min.
-
Add Benzyl bromide (1.1 eq) dropwise. Warm to RT and stir for 4h.
-
Checkpoint: Monitor via TLC (EtOAc/Hexane 1:1). Product: N-benzyl-pyroglutaminol.[1]
-
-
Ring Activation and Cyclization Precursor:
-
Convert the alcohol to a leaving group (Mesylate or Chloride).
-
Treat the N-benzyl-pyroglutaminol with
(1.5 eq) in DCM at 0°C to form the chloromethyl intermediate.[1]
-
-
Formation of the 3,6-Diaza Core (The "One-Pot" Cyclization):
-
React the chloromethyl lactam with excess primary amine (e.g., Methylamine or Benzylamine) in a sealed tube at 80°C in EtOH.
-
Mechanism:[1][2] This step involves a nucleophilic attack on the lactam carbonyl followed by ring closure, or direct displacement depending on the specific activated precursor used. A more robust modern variation uses a Dieckmann condensation analog or intramolecular displacement of a functionalized piperazine.
-
Alternative High-Yield Route (Piperazine Cyclization):
-
-
Reduction of the Lactam (If using Lactam route):
Phase B: Heteroarylation (The Agonist Coupling)
Objective: Attach the pyridine/pyridazine ring to the secondary amine of the scaffold.
-
Deprotection (if necessary):
-
If N-benzyl protected: Hydrogenation (Pd/C,
, MeOH, 50 psi) to yield the free secondary amine.
-
-
S_NAr Coupling:
-
Reactants: 3,6-diazabicyclo[3.2.1]octane core (1.0 eq) + 2-bromo-5-chloropyridine (1.2 eq).[1]
-
Conditions:
(2 mol%), BINAP (4 mol%), NaOtBu (1.5 eq), Toluene, 100°C, 12h. -
Note: For highly reactive electrophiles like 3,6-dichloropyridazine, no catalyst is needed (use
, DMF, 80°C).
-
Data Summary: Typical Yields
| Reaction Step | Typical Yield | Critical Parameter |
| N-Alkylation | 85-92% | Anhydrous conditions essential |
| Cyclization | 60-75% | Concentration (high dilution favors cyclization) |
| Reduction (LAH) | 70-85% | Slow addition to avoid exotherm |
| S_NAr Coupling | 55-80% | Oxygen-free environment for Pd-catalysis |
Visualization: Synthetic Pathway & Screening Logic[1]
Diagram 1: Synthetic Workflow (Graphviz)
Caption: Modular synthesis of 3,6-diazabicyclo[3.2.1]octane agonists via cyclization and Pd-coupling.
Biological Evaluation Protocols
To validate the synthesized compounds, a tiered screening cascade is required to establish affinity, efficacy, and selectivity.
Protocol A: Radioligand Binding Assay (Affinity)
Purpose: Determine
-
Membrane Preparation: Use HEK293 cells stably expressing human
or nAChRs. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4). -
Incubation:
-
: Incubate membranes (30 µg protein) with
-Epibatidine (0.5 nM) +/- test compound. -
: Incubate with
- -Bungarotoxin (1 nM).
-
: Incubate membranes (30 µg protein) with
-
Termination: Filter through GF/B filters pre-soaked in 0.5% polyethylenimine. Wash 3x with ice-cold buffer.[1]
-
Analysis: Measure radioactivity via liquid scintillation. Calculate
using the Cheng-Prusoff equation.[1]
Protocol B: Functional FLIPR Assay (Efficacy)
Purpose: Distinguish between full agonists, partial agonists, and antagonists.
-
Dye Loading: Load cells with Calcium-4 assay kit dye (Molecular Devices) for 1h at 37°C.
-
Agonist Mode: Add test compound. Measure fluorescence increase (calcium influx) relative to 100 µM Nicotine (control).
-
Data Output: Plot dose-response curves to determine
and .
Diagram 2: Screening Cascade[1]
Caption: Critical path for identifying high-affinity, selective nAChR agonists.
Troubleshooting & Critical Control Points
-
Stereochemistry: The 3,6-diazabicyclo[3.2.1]octane core has chiral centers at the bridgeheads (C1, C5). Use enantiopure starting materials (e.g., (S)-Pyroglutaminol) to avoid difficult chiral resolutions later.
-
Regioselectivity in Coupling: When coupling the heterocycle to the diamine, ensure the "tail" nitrogen (N3 or N6 depending on numbering convention used) is the nucleophile. The bridgehead nitrogen is typically less nucleophilic due to steric bulk, but protection strategies (Boc/Cbz) are recommended to ensure single-product formation.
-
Hygroscopicity: These diamine salts are extremely hygroscopic. Store as fumarate or tartrate salts for better stability.
References
-
Bunnelle, W. H., et al. (2007).[6][3][7] "Design and synthesis of 3,6-diazabicyclo[3.2.0]heptanes as novel alpha4beta2 nicotinic acetylcholine receptor selective agonists." Journal of Medicinal Chemistry. Link
-
Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry. Link
-
Murineddu, G., et al. (2014). "Identification and pharmacological characterization of 3,6-diazabicyclo[3.1.1]heptane-3-carboxamides as novel ligands for the alpha4beta2 and alpha6/alpha3beta2beta3 nicotinic acetylcholine receptors." Bioorganic & Medicinal Chemistry. Link
- Kozikowski, A. P., et al. (2000). "Synthesis and nicotinic acetylcholine receptor binding properties of 3,6-diazabicyclo[3.2.1]octane derivatives." ChemMedChem.
-
Mazurov, A., et al. (2012). "Discovery of TC-5619: a novel, selective alpha7 neuronal nicotinic receptor agonist."[1] Journal of Medicinal Chemistry. Link
Sources
- 1. CAS 149771-44-8: 8-BOC-3,8-DIAZA-BICYCLO[3.2.1]OCTANE [cymitquimica.com]
- 2. EP2657234B1 - Optically-active diazabicyclooctane derivative and method for manufacturing same - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy (S,S)-3-Boc-3,6-Diazabicyclo[3.2.0]heptane | 956276-42-9 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. air.unimi.it [air.unimi.it]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Preparation of 3,6-Diazabicyclo[3.2.1]octane-Based Antibacterial Compounds
Abstract
The escalating threat of antimicrobial resistance necessitates the development of novel antibacterial agents with unique scaffolds and mechanisms of action. The 3,6-diazabicyclo[3.2.1]octane core represents a promising and rigid three-dimensional scaffold for the design of new therapeutics. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, derivatization, and antibacterial evaluation of compounds based on this bicyclic diamine structure. We will delve into the causal science behind the synthetic strategies, provide detailed, step-by-step protocols for the preparation of the core and its derivatives, and outline methodologies for assessing their biological activity and understanding their structure-activity relationships (SAR).
Introduction: The Rationale for the 3,6-Diazabicyclo[3.2.1]octane Scaffold
The search for new antibiotics is a critical endeavor to combat the rise of drug-resistant pathogens.[1] Bicyclic scaffolds have garnered significant attention in medicinal chemistry due to their conformational rigidity, which can lead to higher binding affinity and selectivity for biological targets. The 3,6-diazabicyclo[3.2.1]octane framework, a bridged piperazine analogue, offers a unique three-dimensional arrangement of nitrogen atoms, providing precise vectors for substituent placement to interact with bacterial targets.
Derivatives of the closely related diazabicyclooctane (DBO) class, such as avibactam, have demonstrated potent activity as β-lactamase inhibitors, effectively restoring the efficacy of β-lactam antibiotics against resistant Gram-negative bacteria.[2] These compounds function by forming a covalent adduct with the serine residue in the active site of β-lactamase enzymes.[3] The inherent antibacterial activity of some DBOs is attributed to their ability to inhibit penicillin-binding proteins (PBPs), which are essential enzymes in bacterial cell wall biosynthesis.[3] This dual-targeting capability makes the diazabicyclooctane scaffold a highly attractive starting point for the development of new antibacterial agents. This guide will focus on the synthesis of the 3,6-diazabicyclo[3.2.1]octane core and its subsequent functionalization to explore its potential as a novel class of antibacterial compounds.
Synthesis of the Core Scaffold: 3,6-Diazabicyclo[3.2.1]octane
A robust and efficient synthesis of the core scaffold is paramount for the exploration of its chemical space. A validated approach commences with suitably substituted lactams, proceeding through a nitroenamine intermediate, followed by a reductive cyclization to form the bicyclic lactam, which is subsequently reduced to the desired diamine.[4]
Overall Synthetic Workflow
The multi-step synthesis to obtain the 3,6-diazabicyclo[3.2.1]octane core is outlined below. This process is designed to be scalable and adaptable for the synthesis of various analogues.
Caption: General workflow for the synthesis of the 3,6-diazabicyclo[3.2.1]octane core.
Detailed Experimental Protocol: Synthesis of the Core
This protocol details the synthesis of the foundational 3,6-diazabicyclo[3.2.1]octane core.
Protocol 1: Synthesis of 3,6-Diazabicyclo[3.2.1]octane
Step 1: Formation of the Nitroenamine Intermediate
-
Reactants: Start with a suitably N-protected piperidin-2-one derivative. For this protocol, we will use N-benzyl-piperidin-2-one.
-
Reagents and Conditions:
-
Dissolve N-benzyl-piperidin-2-one (1 equivalent) in anhydrous toluene.
-
Add tris(dimethylamino)methane (1.2 equivalents).
-
Heat the mixture to reflux for 12-16 hours with a Dean-Stark trap to remove methanol.
-
Cool the reaction mixture and concentrate under reduced pressure to obtain the crude enamine.
-
Dissolve the crude enamine in anhydrous acetonitrile and cool to 0 °C.
-
Add nitromethane (2 equivalents) followed by the dropwise addition of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equivalents).
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude nitroenamine, which can be purified by column chromatography (Silica gel, hexane:ethyl acetate gradient).
-
Causality: The initial reaction with tris(dimethylamino)methane forms a reactive enamine. The subsequent Michael addition of nitromethane, facilitated by the non-nucleophilic base DBU, introduces the nitro group required for the reductive cyclization.
Step 2: Reductive Cyclization to the Bicyclic Lactam
-
Reactants: The nitroenamine intermediate from Step 1.
-
Reagents and Conditions:
-
Dissolve the nitroenamine (1 equivalent) in methanol.
-
Add Raney Nickel (approx. 50% slurry in water, 0.2 equivalents by weight) under an inert atmosphere (e.g., Argon).
-
Pressurize the reaction vessel with hydrogen gas (50 psi) and stir vigorously at room temperature for 18-24 hours.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude 3-benzyl-3,6-diazabicyclo[3.2.1]octan-2-one.[5] Purify by column chromatography.
-
Causality: The catalytic hydrogenation simultaneously reduces the nitro group to an amine and the enamine double bond. The newly formed primary amine then undergoes intramolecular cyclization onto the ester (or its equivalent), forming the stable bicyclic lactam structure.
Step 3: Reduction of the Bicyclic Lactam to the Core Diamine
-
Reactants: The purified 3-benzyl-3,6-diazabicyclo[3.2.1]octan-2-one.
-
Reagents and Conditions:
-
Suspend lithium aluminum hydride (LAH) (3 equivalents) in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool to 0 °C.
-
Slowly add a solution of the bicyclic lactam (1 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and then heat to reflux for 8-12 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Filter the resulting solids and wash thoroughly with THF.
-
Concentrate the filtrate to yield the crude 3-benzyl-3,6-diazabicyclo[3.2.1]octane.
-
Step 4: Deprotection (if necessary)
-
Reactants: The N-protected 3,6-diazabicyclo[3.2.1]octane.
-
Reagents and Conditions (for N-benzyl group):
-
Dissolve the N-benzyl protected diamine in methanol.
-
Add Pearlman's catalyst (Palladium hydroxide on carbon, 10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (50-60 psi) and stir at room temperature for 24-48 hours.
-
Filter through Celite and concentrate the filtrate to obtain the deprotected 3,6-diazabicyclo[3.2.1]octane core.
-
Causality: LAH is a powerful reducing agent that effectively reduces the amide functionality of the lactam to the corresponding amine, yielding the final diamine scaffold. The benzyl protecting group is readily removed by hydrogenolysis, providing the free secondary amines for subsequent derivatization.
Preparation of Antibacterial Derivatives
The two secondary amine positions on the 3,6-diazabicyclo[3.2.1]octane core provide handles for derivatization to modulate the compound's physicochemical properties and biological activity. A common strategy in the development of DBO-based antibacterials is the introduction of a side chain that mimics the D-Ala-D-Ala moiety of peptidoglycan precursors or a group that enhances β-lactamase inhibition.[1]
Protocol 2: Synthesis of an N-Acyl Derivative
This protocol describes a general method for acylating one of the nitrogen atoms of the core.
-
Reactants: 3,6-diazabicyclo[3.2.1]octane and a desired carboxylic acid or acyl chloride.
-
Reagents and Conditions (using a carboxylic acid):
-
Dissolve the core diamine (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Add a peptide coupling agent such as HATU (1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the reaction at room temperature for 12-18 hours.
-
Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography or preparative HPLC.
-
Causality: Peptide coupling reagents like HATU activate the carboxylic acid, facilitating nucleophilic attack by one of the secondary amines of the bicyclic core to form a stable amide bond. The use of a mono-protected core can allow for selective acylation.
Biological Evaluation: Assessing Antibacterial Activity
Once synthesized, the novel compounds must be evaluated for their antibacterial efficacy. Standardized methods developed by organizations like the Clinical and Laboratory Standards Institute (CLSI) ensure reproducibility and comparability of results.[6]
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely used technique for determining MIC values.[6][8]
Protocol 3: Broth Microdilution MIC Assay
-
Materials: 96-well microtiter plates, bacterial strains (e.g., Staphylococcus aureus, Escherichia coli), Mueller-Hinton Broth (MHB), synthesized compounds, and a positive control antibiotic (e.g., ciprofloxacin).
-
Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture (18-24 hours) in sterile saline or MHB.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9]
-
Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Plate Preparation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of desired concentrations.
-
Add the prepared bacterial inoculum to each well.
-
Include a growth control well (inoculum in MHB without compound) and a sterility control well (MHB only).
-
-
Incubation and Reading:
-
Incubate the plates at 35-37 °C for 16-20 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
-
Disk Diffusion (Kirby-Bauer) Method
This method provides a qualitative assessment of antibacterial activity.[2]
Protocol 4: Kirby-Bauer Disk Diffusion Assay
-
Plate Preparation: Prepare a lawn of bacteria on a Mueller-Hinton Agar (MHA) plate by evenly streaking a 0.5 McFarland standard suspension of the test organism.[9]
-
Disk Application: Aseptically apply paper disks impregnated with a known concentration of the test compound onto the agar surface.
-
Incubation: Incubate the plates at 35-37 °C for 16-24 hours.
-
Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the organism to the compound.[2]
Structure-Activity Relationship (SAR) Analysis
SAR studies are crucial for optimizing the antibacterial potency of a lead scaffold. By systematically modifying the structure of the 3,6-diazabicyclo[3.2.1]octane derivatives and evaluating their MIC values, a relationship between chemical structure and biological activity can be established. For related diazabicyclo[2.2.2]octane derivatives, a clear SAR has been shown where antibacterial activity is influenced by the length of alkyl chain substitutions.[10]
Table 1: Hypothetical SAR Data for 3,6-Diazabicyclo[3.2.1]octane Derivatives
| Compound ID | R¹ Substituent (at N-3) | R² Substituent (at N-6) | MIC vs. S. aureus (µg/mL) | MIC vs. E. coli (µg/mL) |
| Core | H | H | >128 | >128 |
| DB-01 | Acetyl | H | 64 | 128 |
| DB-02 | Hexanoyl | H | 16 | 64 |
| DB-03 | Dodecanoyl | H | 4 | 32 |
| DB-04 | (R)-2-aminopropanoyl | H | 8 | 16 |
| DB-05 | H | SO₃H | >128 | 64 (as BLI) |
This data is illustrative and serves as an example for how to present SAR findings.
Analysis of such data can reveal key insights. For instance, increasing the lipophilicity of the N-3 substituent (e.g., from acetyl to dodecanoyl) might enhance activity against Gram-positive bacteria like S. aureus. Introducing moieties that mimic peptidoglycan components (like an aminoacyl group in DB-04) could improve activity against both Gram-positive and Gram-negative bacteria. A sulfate group at N-6 (DB-05) might confer β-lactamase inhibitory activity.[7]
Mechanism of Action
The primary mechanism of action for many diazabicyclooctane-based antibacterials involves the inhibition of cell wall synthesis. This can occur through two main pathways:
-
Inhibition of Penicillin-Binding Proteins (PBPs): PBPs are essential bacterial enzymes that catalyze the final steps of peptidoglycan synthesis. Some DBOs can act as non-β-lactam inhibitors of PBPs, forming a stable covalent bond with the catalytic serine residue in the PBP active site, which disrupts cell wall construction and leads to cell death.[3]
-
Inhibition of β-Lactamases: In the case of β-lactam resistant bacteria, DBOs can act as β-lactamase inhibitors (BLIs). They acylate the active site serine of the β-lactamase, inactivating the enzyme and protecting co-administered β-lactam antibiotics from degradation.[2]
Caption: Dual mechanism of action of DBO-based compounds.
Conclusion
The 3,6-diazabicyclo[3.2.1]octane scaffold presents a compelling starting point for the development of novel antibacterial agents. Its rigid structure and the synthetic accessibility of its core allow for systematic exploration of structure-activity relationships. The protocols and methodologies outlined in this guide provide a comprehensive framework for researchers to synthesize, evaluate, and optimize these compounds. By focusing on dual-target inhibition of both PBPs and β-lactamases, it may be possible to develop potent therapeutics that can overcome existing mechanisms of bacterial resistance.
References
[8] Antimicrobial Susceptibility Testing Protocols. (2007). Routledge. [11] Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents. (2015). European Journal of Medicinal Chemistry. [12] King, A. M., et al. (2016). Structural and Kinetic Characterization of Diazabicyclooctanes as Dual Inhibitors of Both Serine-β-Lactamases and Penicillin-Binding Proteins. ACS Chemical Biology, 11(4), 864-868. [4] A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. ResearchGate. [13] Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa. (2021). mBio. [7] LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [2] Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. [1] Patel, M. V., et al. (2015). 7-oxo-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents. Google Patents. [14] Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes. ResearchGate. [15] Synthesis of 8-Aza- and 8-Oxabicyclo[3.2.1]octanes via [3+2]- Cycloadditions of cyclopropanated Furan and Pyrrole Derivatives. (2021). [6] Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [16] Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. (2024). The Journal of Organic Chemistry. [17] The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. The Journal of Organic Chemistry. [9] Antimicrobial Susceptibility Testing. Asia-Pacific Economic Cooperation. [3] Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa. (2021). PMC. [18] Patel, M. V., et al. (2017). 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents. US Patent 9,657,022. [19] Patel, M. V. (2017). 1,6-diazabicyclo[8][11][12]octan-7-one derivatives and their application for bacterial infections treatment. SciSpace. [20] bicyclo[3.2.1]octan-3-one. Organic Syntheses Procedure. [21] Antibacterial activity exerted by some diazabicyclo-steroid derivatives against Staphylococcus aureus and Streptococcus pneumoniae. Theoretical analysis of its interaction with the DNA-gyrase. (2018). ResearchGate. [10] Yarlagadda, V., et al. (2015). Synthesis and Structure-Activity Relationship of Novel 1,4-diazabicyclo[2.2.2]octane Derivatives as Potent Antimicrobial Agents. European Journal of Medicinal Chemistry, 95, 493-504. [5] 3-benzyl-3,6-diazabicyclo[3.2.1]octane. Abovchem.
Sources
- 1. WO2015110966A1 - 7-oxo-1,6-diazabicyclo[3.2.1 ]octane derivatives and their use as antibacterial agents - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Structural Characterization of Diazabicyclooctane β-Lactam “Enhancers” in Complex with Penicillin-Binding Proteins PBP2 and PBP3 of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3-benzyl-3,6-diazabicyclo[3.2.1]octane - CAS:286947-23-7 - Abovchem [abovchem.com]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Discovery of an Orally Available Diazabicyclooctane Inhibitor (ETX0282) of Class A, C, and D Serine β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Approaches to the Bicyclo[2.2.2]diazaoctane Ring System Common to the Paraherquamides, Stephacidins and Related Prenylated Indole Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthetic efforts toward the bicyclo[3.2.1]octane fragment of rhodojaponin III - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and structure-activity relationship of novel 1,4-diazabicyclo[2.2.2]octane derivatives as potent antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. US9657022B2 - 7-OXO-1,6-diazabicyclo[3.2.1]octane derivatives and their use as antibacterial agents - Google Patents [patents.google.com]
- 19. scispace.com [scispace.com]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,6-Diazabicyclo[3.2.1]octane Dihydrochloride
Ticket System Status: ONLINE Topic: Purification & Isolation Protocols Molecule: 3,6-Diazabicyclo[3.2.1]octane[1] · 2HCl Support Tier: Level 3 (Senior Application Scientist)
Introduction: The "Bridged" Challenge
Welcome to the technical support hub for the 3,6-diazabicyclo[3.2.1]octane scaffold. As a researcher, you likely selected this bridged diamine for its rigidity and specific vector orientation in medicinal chemistry (often used in nicotinic receptor ligands or analgesic analogs).
However, the dihydrochloride salt form presents unique purification challenges.[2] Unlike its symmetric cousin DABCO (1,4-diazabicyclo[2.2.2]octane), the [3.2.1] system is less symmetric and its salt is prone to extreme hygroscopicity and trapping of organic impurities.
This guide moves beyond generic advice, offering troubleshooting based on the physicochemical properties of bridged amine salts.
Module 1: Troubleshooting The "Sticky Solid" (Hygroscopicity)
User Query: "My product turned into a gummy oil after removing the solvent. It won't crystallize."
Diagnosis: The dihydrochloride salt is highly polar and hygroscopic.[2] If it oils out, it usually means one of two things:
-
Residual Water/Solvent: The crystal lattice cannot form because solvent molecules are trapped.[2]
-
Excess Acid: Excess HCl acts as a humectant, pulling moisture from the air.[2]
Protocol A: The Trituration Rescue
Do not attempt to recrystallize a gum directly.[2] You must first transform it into a manageable solid via trituration.[2]
-
Dry the Gum: Place the flask under high vacuum (< 1 mbar) at 40°C for 4 hours.
-
Solvent Choice: Add anhydrous diethyl ether or acetone (approx. 10 mL per gram of gum).[2] These solvents dissolve organic impurities but not the amine salt.[2]
-
Mechanical Stress: Sonicate the flask for 10–15 minutes. Scratch the side of the flask with a glass rod to induce nucleation.[2]
-
Isolation: Once a white powder forms, filter immediately under nitrogen (to prevent moisture absorption).[2]
Expert Tip: If ether fails, use acetonitrile .[2] While slightly more polar, acetonitrile often induces crystallization in stubborn amine salts where ether fails.[2]
Module 2: Recrystallization Architectures
User Query: "The solid is off-white/yellow. How do I get analytical grade purity?"
Diagnosis: Coloration typically comes from oxidation products of the diamine or trace benzyl-deprotection byproducts (if synthesized via hydrogenolysis).
The "Dual-Solvent" Displacement Method
Single-solvent recrystallization rarely works for this highly soluble salt.[2] We use a solvent/anti-solvent system.[2]
| Parameter | Recommended Reagents | Mechanism |
| Good Solvent | Methanol (MeOH) or Ethanol (EtOH) | Dissolves the polar salt at high temp. |
| Anti-Solvent | Ethyl Acetate (EtOAc) or Diethyl Ether | Reduces solubility, forcing precipitation.[2] |
| Clarifier | Activated Charcoal | Adsorbs colored organic impurities.[2] |
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude salt in the minimum amount of boiling MeOH (approx. 3–5 mL/g).
-
Clarification (Optional): If colored, add activated charcoal (5% w/w), stir for 5 mins, and filter hot through Celite.
-
Precipitation:
-
Crystallization: Let the solution cool to room temperature slowly (wrap flask in foil), then move to 4°C.
-
Harvest: Filter the crystals and wash with cold EtOAc/Ether (1:1).
Module 3: The "Reset" (Free-Base Purification)
User Query: "Recrystallization isn't working. NMR still shows multiple impurities."
Diagnosis: If the salt is <90% pure, recrystallization is inefficient.[2] You are trying to purify a polar rock. The solution is to "reset" the molecule to its Free Base form, which allows for chromatography or distillation.[2]
Workflow Visualization
Figure 1: Decision matrix for purification strategy. Use the "Reset" path (Free Base) when crude purity is low.
Protocol B: The Free-Base Reset
-
Basify: Dissolve the salt in minimal water.[2] Add 4M NaOH until pH > 12.[2]
-
Extract: Extract exhaustively with Dichloromethane (DCM) (3x).
-
Note: The free base is water-soluble.[2] You may need to saturate the aqueous layer with NaCl (salting out) to drive the amine into the DCM.
-
-
Purify: Run a flash column on the oil.[2]
-
Eluent: DCM : MeOH : NH4OH (90:9:1). The ammonia is critical to prevent tailing.[2]
-
-
Re-Salt: Dissolve the purified oil in dry ether/DCM. Add 4M HCl in Dioxane dropwise. The pure white salt will precipitate instantly.[2]
Module 4: Analytical Validation (FAQ)
Q: How do I distinguish the [3.2.1] isomer from the [2.2.2] (DABCO) isomer? A: This is a common synthesis risk if rearrangement occurs.
-
1H NMR (D2O):
Q: My elemental analysis for Chlorine is off. A: This usually indicates a non-stoichiometric salt (e.g., sesqui-hydrochloride) or trapped solvent.[2]
-
Fix: Lyophilize (freeze-dry) the sample from D2O. This is the most effective way to remove tightly bound solvent and ensure a stoichiometric 2HCl : 1 Amine ratio.[2]
References
-
Synthesis of Diazabicyclo[3.2.
- Source:Journal of Organic Chemistry (ACS).
- Context: Describes the synthesis of 3,8-diazabicyclo[3.2.1]octanes via cycloaddition, providing baseline isolation techniques for this class of bicyclic amines.
-
Link:
-
Purification of Bridged Diamines (Patent)
- Source: Google P
- Context: Details the isolation of optically active diazabicyclooctane derivatives, specifically mentioning crystallization of salts and resin purific
-
Link:
-
General Handling of Hygroscopic Amine Salts
Sources
Improving yield in the cyclization to form the 3,6-diazabicyclo[3.2.1]octane core
Technical Support Center: Synthesis of the 3,6-Diazabicyclo[3.2.1]octane Core
Welcome to the technical support center for the synthesis of the 3,6-diazabicyclo[3.2.1]octane scaffold. This bicyclic diamine is a privileged core in modern drug discovery, valued for its rigid conformation and unique vectoral presentation of substituents. However, its construction, particularly the key cyclization step, can be challenging. This guide is designed to provide researchers, scientists, and drug development professionals with practical, field-proven insights to troubleshoot common issues and improve reaction yields. We will delve into the causality behind experimental choices, offering solutions grounded in mechanistic principles and supported by authoritative literature.
Troubleshooting Guide: Common Cyclization Issues
This section addresses specific problems encountered during the synthesis of the 3,6-diazabicyclo[3.2.1]octane core, particularly focusing on the widely-used reductive cyclization pathway.
Question 1: My reductive cyclization of the nitroenamine precursor is resulting in a low yield (<40%). What are the primary factors to investigate?
Answer: Low yield in this critical step is a frequent issue and can often be traced back to one of several factors. A systematic approach is key to diagnosis.
-
Cause A: Incomplete Reduction of the Nitro Group. The reduction of the nitro group to an amine, which then participates in the intramolecular cyclization, is the lynchpin of the reaction. If this step is inefficient, the reaction will stall.
-
Solution: Re-evaluate your reducing agent and conditions. While catalytic hydrogenation (e.g., H₂, Pd/C) is common, catalyst poisoning can be an issue. Consider chemical reductants like zinc dust in acetic acid or iron in acidic media, which can be more robust. Ensure an inert atmosphere (Argon or Nitrogen) is maintained to prevent catalyst oxidation or side reactions.
-
-
Cause B: Competing Intermolecular Reactions. At low concentrations, intramolecular cyclization is favored. However, if the reaction is too concentrated, the partially reduced intermediates can react with each other, leading to oligomeric or polymeric byproducts that are often difficult to characterize and remove.
-
Solution: Employ high-dilution principles. Run the reaction at a lower molarity (e.g., 0.01-0.05 M). While this may increase reaction time and solvent usage, it is one of the most effective methods for promoting intramolecular ring closure over intermolecular side reactions.
-
-
Cause C: Purity of the Nitroenamine Precursor. The stability of the nitroenamine can be a concern. Impurities from its synthesis, such as residual base or acid, can interfere with the delicate reduction/cyclization cascade.
-
Solution: Ensure the precursor is rigorously purified before the cyclization step. Recrystallization or flash column chromatography is highly recommended. Confirm purity by ¹H NMR and LC-MS before proceeding.
-
-
Cause D: Inappropriate Solvent Choice. The solvent must be compatible with the reducing agent and solubilize the starting material, but it should not interfere with the reaction.
-
Solution: For catalytic hydrogenation, polar protic solvents like methanol or ethanol are standard. For chemical reductions (e.g., Zn/AcOH), acetic acid often serves as both solvent and proton source. If solubility is an issue, a co-solvent system may be necessary, but should be chosen carefully to avoid reactivity with the chosen reductant.
-
Question 2: I am observing the formation of a significant byproduct that appears to be the corresponding bicyclic lactam, but the final reduction to the diamine is inefficient. How can I improve this final reduction step?
Answer: The reduction of the bicyclic lactam (3,6-diazabicyclo[3.2.1]octan-2-one) to the final diamine core is the last hurdle. Inefficiency here points directly to the choice and activity of the reducing agent.[1]
-
Cause A: Insufficiently Powerful Reducing Agent. Amides are notoriously difficult to reduce due to the resonance stabilization of the n-C=O system. Standard borohydride reagents (e.g., NaBH₄) are generally ineffective.
-
Solution: Employ a more powerful hydride donor. Lithium aluminum hydride (LAH) in an anhydrous ether solvent like THF or diethyl ether is the classic and most effective choice. Borane-THF complex (BH₃·THF) is another excellent alternative, often offering milder conditions and different workup procedures.
-
-
Cause B: Reagent Stoichiometry and Reaction Conditions. Inadequate amounts of the reducing agent or non-optimal temperatures can lead to incomplete conversion.
-
Solution: For LAH reductions, use a significant excess of the reagent (typically 3-5 equivalents) to ensure the reaction goes to completion. The reaction is often performed at reflux in THF to provide sufficient thermal energy. For BH₃·THF, the reaction may also require elevated temperatures. Monitor the reaction by TLC or LC-MS until all the starting lactam is consumed.
-
-
Cause C: Workup Procedure Issues. The workup for powerful hydride reductions, especially with LAH, is critical. Improper quenching can lead to the formation of aluminum hydroxide gels that trap the product, leading to significant loss of material and low isolated yields.
-
Solution: Utilize a Fieser workup. After cooling the reaction, cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and finally 3X mL of water, where X is the mass of LAH used in grams. This procedure generates a granular precipitate of aluminum salts that can be easily filtered off, leaving the product in the organic solution.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Reductive Cyclization | Incomplete nitro reduction | Switch to a more robust reducing agent (e.g., Zn/AcOH). |
| Competing intermolecular reactions | Run the reaction under high-dilution conditions (0.01-0.05 M). | |
| Impure starting material | Purify the nitroenamine precursor via chromatography or recrystallization. | |
| Inefficient Final Lactam Reduction | Insufficiently powerful reductant | Use a strong reducing agent like LiAlH₄ or BH₃·THF. |
| Improper workup | Employ a Fieser workup for LAH reactions to avoid product loss in gels. | |
| Incomplete reaction | Use an excess of the reducing agent and ensure sufficient reaction time/temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common and effective strategies for synthesizing the 3,6-diazabicyclo[3.2.1]octane core?
A1: Several robust strategies exist. The choice often depends on the available starting materials and desired substitution patterns.
-
Reductive Cyclization of Nitroenamines: This is a highly effective route that involves the formation of a nitroenamine from a suitable substituted lactam, followed by a reductive cyclization to form the bicyclic lactam intermediate.[1] This intermediate is then reduced to the final product. This method is advantageous for its reliability and the availability of diverse lactam precursors.
-
Intramolecular Cyclization via Mesylation: An alternative approach involves synthesizing a suitably protected pyrrolidine diol, which is then converted to a dimesylate. Subsequent cyclization with a primary amine (like benzylamine) furnishes the bicyclic core.[2] This method offers good control over stereochemistry.
-
1,3-Dipolar Cycloadditions: While more commonly reported for the 3,8-diazabicyclo[3.2.1]octane isomer, 1,3-dipolar cycloadditions using azomethine ylides are a powerful tool for constructing the bicyclic core in a single step.[3][4][5][6] This strategy can rapidly build molecular complexity. However, careful control of regioselectivity and stereoselectivity is crucial, and rearrangements to other bicyclic systems (like the [2.2.2]octane core) can sometimes occur.[4][5]
Q2: How critical is the choice of protecting groups for the nitrogen atoms, and what should I consider?
A2: The choice of protecting groups is paramount for a successful synthesis. Since you are constructing a diamine, you often need to differentiate the two nitrogen atoms for subsequent functionalization.
-
Orthogonality is Key: You should select protecting groups that can be removed under different conditions.[7] For example, using a Boc group (acid-labile) on one nitrogen and a Cbz or Benzyl group (hydrogenolysis-labile) on the other allows for selective deprotection and functionalization of either nitrogen atom independently.
-
Stability: The protecting group must be stable to all the reaction conditions used in the synthetic sequence prior to its intended removal.[7] For instance, if you plan to use LAH for a reduction, ester-based protecting groups like Cbz may be cleaved, so a benzyl group would be a better choice.
-
Impact on Reactivity: Protecting groups are not merely spectators. The steric bulk of a protecting group can influence the stereochemical outcome of subsequent reactions.
Q3: Can organocatalysis be used to improve the enantioselectivity of the cyclization?
A3: Yes, organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of various bicyclo[3.2.1]octane systems.[8] While direct applications to the 3,6-diaza core are specific, the principles are broadly applicable. For instance, intramolecular Michael additions or aldol reactions to form one of the rings can be catalyzed by chiral secondary amines (e.g., proline derivatives) or chiral phosphoric acids to set key stereocenters with high enantiomeric excess.[8] This is an active area of research and offers a promising avenue for accessing enantioenriched scaffolds.
Key Experimental Protocol: Reductive Cyclization Approach
This protocol is based on the successful strategy of reductive cyclization of a nitroenamine intermediate.[1]
Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. media.neliti.com [media.neliti.com]
- 8. Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes [mdpi.com]
Technical Support Center: Characterization of Impurities in 3,6-Diazabicyclo[3.2.1]octane Synthesis
Welcome to the technical support center for the synthesis and characterization of 3,6-diazabicyclo[3.2.1]octane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis and purification of this important bicyclic amine scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions to assist you in identifying and controlling impurities, ensuring the quality and integrity of your research.
Troubleshooting Guide: Navigating Common Synthetic and Analytical Hurdles
This section addresses specific issues you may encounter during your experiments, providing explanations for their causes and actionable solutions.
Q1: I'm observing an unexpected peak in my HPLC-MS analysis with the same mass as my desired 3,6-diazabicyclo[3.2.1]octane product, but with a different retention time. What could this be?
This is a common and important observation that often points to the formation of a process-related isomeric impurity. In the synthesis of 3,6-diazabicyclo[3.2.1]octanes, particularly through routes involving cycloaddition reactions, the formation of the rearranged isomer, 2,5-diazabicyclo[2.2.2]octane , is a known possibility.[1]
Causality: The formation of this isomer can be thermodynamically or kinetically driven, depending on the specific reaction conditions. For instance, in certain cycloaddition reactions, the initially formed 3,6-diazabicyclo[3.2.1]octane can undergo a Wagner-Meerwein type rearrangement to the more stable 2,5-diazabicyclo[2.2.2]octane isomer.[1]
Troubleshooting Steps:
-
Structural Confirmation: The first step is to confirm the structure of this impurity. This requires isolation of the peak, typically via preparative HPLC, followed by detailed NMR analysis. Key differences in the 1H and 13C NMR spectra, particularly in the chemical shifts and coupling constants of the bridgehead protons and carbons, will allow for unambiguous identification.
-
Reaction Condition Optimization: To minimize the formation of this isomer, consider the following adjustments to your synthetic protocol:
-
Temperature: Lowering the reaction temperature may favor the kinetic product (your desired isomer) over the thermodynamic one.
-
Reaction Time: Shorter reaction times may also reduce the extent of rearrangement.[1]
-
Catalyst/Reagent Choice: The choice of catalyst or cyclization agent can significantly influence the reaction pathway. A thorough literature search for your specific synthetic route may reveal catalysts that favor the formation of the desired [3.2.1] bicyclic system.
-
Q2: My final product has low purity, and I suspect impurities from my starting materials. What are some common starting material-related impurities to look for?
Impurities in your starting materials can be carried through the synthesis and can sometimes even participate in side reactions. For syntheses starting from piperazine or its derivatives, several impurities are common.
Common Piperazine-Related Impurities:
-
N-Nitrosopiperazine (NPIP): This is a potent nitrosamine impurity that can form if the piperazine starting material has been exposed to nitrites under acidic conditions.[2] It is crucial to source high-purity piperazine and ensure that the reaction conditions do not promote nitrosation.
-
Over-alkylated or Acylated Piperazines: If your synthesis involves the modification of a piperazine precursor, incomplete or over-reaction can lead to a mixture of starting materials. For example, if you are preparing a mono-substituted piperazine, you may have residual unsubstituted piperazine or di-substituted by-products.
Troubleshooting Steps:
-
Starting Material Analysis: Always perform a thorough analysis of your starting materials before use. This should include HPLC-MS to check for the presence of any unexpected peaks and NMR to confirm the structure and purity.
-
Supplier Qualification: Source your starting materials from reputable suppliers who provide a detailed Certificate of Analysis (CoA) that includes purity data and information on potential impurities.[3]
-
Purification of Intermediates: If you are preparing your own piperazine derivatives, ensure that each intermediate is purified to a high degree before proceeding to the next step. This will prevent the accumulation of impurities in the final product.
Q3: I'm performing a reductive amination step and observing several by-products. What are the likely side reactions?
Reductive amination is a powerful tool for forming C-N bonds, but it can be prone to side reactions if not carefully controlled.[4][5][6]
Common Reductive Amination By-products:
-
Over-alkylation: If you are reacting an amine with an excess of the carbonyl compound and reducing agent, you can get over-alkylation of the amine nitrogen.
-
Reduction of the Carbonyl Group: Some reducing agents, like sodium borohydride, can reduce the starting aldehyde or ketone to an alcohol if the imine formation is slow.[4]
-
Aldol Condensation: Under basic or acidic conditions, aldehydes and ketones can undergo self-condensation to form aldol products.
Troubleshooting Steps:
-
Choice of Reducing Agent: Use a reducing agent that is selective for the imine over the carbonyl group, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride.[4]
-
Control of Stoichiometry: Carefully control the stoichiometry of your reactants to minimize over-alkylation.
-
pH Control: Maintain the reaction at a pH that favors imine formation without promoting side reactions. A slightly acidic pH is often optimal.
-
Temperature Control: Keep the reaction temperature low to minimize side reactions.
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about the characterization of impurities in 3,6-diazabicyclo[3.2.1]octane synthesis.
Q1: What is the best analytical technique for routine purity analysis of 3,6-diazabicyclo[3.2.1]octane?
For routine purity analysis, High-Performance Liquid Chromatography with Mass Spectrometric detection (HPLC-MS) is the method of choice. It allows for the separation and quantification of the main product and any impurities. Given the polar nature of 3,6-diazabicyclo[3.2.1]octane, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often more effective than traditional reversed-phase chromatography.[7][8][9][10][11]
Q2: How can I identify an unknown impurity?
The structural elucidation of an unknown impurity is a multi-step process:[12][13]
-
Isolation: The impurity must first be isolated from the reaction mixture, typically using preparative HPLC.
-
High-Resolution Mass Spectrometry (HRMS): This will provide an accurate mass of the impurity, allowing you to determine its molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A full suite of NMR experiments (1H, 13C, COSY, HSQC, HMBC) is essential for determining the connectivity and stereochemistry of the impurity.
-
Synthesis and Confirmation: In many cases, the proposed structure of the impurity is confirmed by synthesizing it independently and comparing its chromatographic and spectroscopic data with the isolated impurity.[12][13]
Q3: What are the regulatory requirements for impurity characterization in drug development?
Regulatory agencies like the FDA and EMA have strict guidelines for the identification, qualification, and control of impurities in drug substances. The International Council for Harmonisation (ICH) provides guidelines (Q3A/B) that outline the thresholds for reporting, identifying, and qualifying impurities. Any impurity present above a certain level must be structurally characterized and its potential toxicity assessed.
Experimental Protocols
Protocol 1: HILIC-MS Method for the Analysis of 3,6-Diazabicyclo[3.2.1]octane and Polar Impurities
This protocol provides a starting point for developing a robust analytical method for your specific needs.
| Parameter | Condition |
| Column | HILIC Silica or Amide phase, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1 µL |
| MS Detection | ESI+, Full Scan and/or SIM mode |
Protocol 2: Structural Elucidation of an Unknown Impurity by NMR
This workflow outlines the key NMR experiments for characterizing an isolated impurity.
Caption: Overview of potential sources of impurities.
References
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams. PMC. [Link]
-
Manasa Life Sciences. Piperazine / NPIP starting material. [Link]
-
Pharmaffiliates. piperazine-impurities. [Link]
-
Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. SpringerLink. [Link]
-
Waters Corporation. Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. [Link]
-
Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity. MedChemComm (RSC Publishing). [Link]
-
Agilent. Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection Application Note. [Link]
-
Methods for the catalytic synthesis of piperazine. ResearchGate. [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [Link]
-
NMR study of 6-azabicyclo[3.2.1 ]octene derivatives, by-products of catharanthine synthesis. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Direct Reductive Amination of Carbonyl Compounds Catalyzed by a Moisture Tolerant Tin(IV) Lewis Acid. NIH. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. [Link]
-
Myers Chem 115. Reductive Amination. [Link]
-
Enantioselective -amination of 1,3-dicarbonyl compounds with various catalysts. ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
-
8-Azabicyclo[3.2.1]octan-3-ol, 8-methyl-, endo- - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Reductive Amination. Chemistry LibreTexts. [Link]
-
Reductive Amination. Wordpress. [Link]
-
Identification and synthesis of impurities formed during sertindole preparation. PMC. [Link]
-
(PDF) Impurity Profiling: A Case Study of Ezetimibe. ResearchGate. [Link]
Sources
- 1. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperazine / NPIP starting material | Manasa Life Sciences [manasalifesciences.com]
- 3. piperazine Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 7. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 9. waters.com [waters.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
- 12. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 13. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Catalytic Activity of 3,6-Diazabicyclo[3.2.1]octane Complexes Versus Other Diamine Ligands
In the landscape of modern synthetic chemistry, the development of efficient and selective catalysts is paramount for the synthesis of complex molecules, particularly in the pharmaceutical and fine chemical industries. Chiral diamines have emerged as a privileged class of ligands for transition metal-catalyzed reactions, enabling high levels of stereocontrol in a variety of transformations. This guide provides an in-depth comparison of the catalytic potential of complexes based on the rigid, bicyclic 3,6-diazabicyclo[3.2.1]octane scaffold against more conventional flexible and cyclic diamine ligands. By examining their structural attributes and performance in key catalytic reactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide ligand selection and catalyst design.
The Architectural Advantage: Rigidity and Chirality in Diamine Ligands
The efficacy of a chiral diamine ligand in asymmetric catalysis is intrinsically linked to its three-dimensional structure. The conformational rigidity of the ligand backbone plays a crucial role in defining the geometry of the metal complex's chiral pocket, which in turn dictates the facial selectivity of substrate approach and the stereochemical outcome of the reaction.
Flexible Diamines: Acyclic diamines, such as ethylenediamine and N,N,N',N'-tetramethylethylenediamine (TMEDA), offer conformational flexibility. While this can sometimes be advantageous for accommodating a broader range of substrates, it can also lead to the formation of multiple, energetically similar diastereomeric transition states, potentially eroding enantioselectivity.
C₂-Symmetric Cyclic Diamines: Ligands like (1R,2R)-(-)-1,2-diaminocyclohexane (DACH) and (1S,2S)-(-)-1,2-diphenylethylenediamine (DPEN) possess a C₂-axis of symmetry and a more constrained cyclic or pseudo-cyclic structure. This pre-organization of the coordinating nitrogen atoms often leads to a more defined and predictable chiral environment around the metal center, resulting in higher enantioselectivities in many catalytic reactions.
The Case for 3,6-Diazabicyclo[3.2.1]octane: The 3,6-diazabicyclo[3.2.1]octane scaffold presents a unique combination of structural features. Its bridged, bicyclic nature imparts significant conformational rigidity, locking the relative orientation of the two nitrogen atoms. This can lead to a highly pre-organized and sterically demanding chiral environment upon coordination to a metal center. Furthermore, the inherent chirality of the scaffold, which can be accessed through stereoselective synthesis, offers a platform for the development of novel asymmetric catalysts.
Caption: Comparison of structural features of different diamine ligand classes.
Performance Benchmark: Asymmetric Transfer Hydrogenation of Ketones
Asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols is a cornerstone of modern synthetic chemistry, with broad applications in the pharmaceutical industry. The performance of ruthenium(II) complexes with chiral diamine ligands in this reaction is well-documented and serves as an excellent benchmark for comparing ligand efficacy.
Established Performance of Common Diamine Ligands
The following table summarizes the performance of well-established chiral diamine ligands in the Ru-catalyzed ATH of acetophenone, a standard model substrate.
| Ligand | Catalyst System | Substrate/Catalyst Ratio | Yield (%) | ee (%) | Reference |
| (R,R)-TsDPEN | [RuCl(p-cymene)((R,R)-TsDPEN)] | 100 | >99 | 98 (R) | |
| (S,S)-TsDPEN | [RuCl(p-cymene)((S,S)-TsDPEN)] | 200 | 86 | 97 (S) |
These results highlight the high efficiency and enantioselectivity achievable with C₂-symmetric diamine ligands like TsDPEN. The rigid backbone and the stereodirecting phenyl groups create a well-defined chiral pocket that effectively differentiates the enantiofaces of the ketone.
Evaluating 3,6-Diazabicyclo[3.2.1]octane: A Proposed Experimental Protocol
Objective: To compare the catalytic activity (yield and enantioselectivity) of a Ru(II)-3,6-diazabicyclo[3.2.1]octane complex with a Ru(II)-(R,R)-TsDPEN complex in the asymmetric transfer hydrogenation of acetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1R,5S)-3,6-Diazabicyclo[3.2.1]octane (synthesized as per literature procedures)
-
(R,R)-N-(p-Tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)
-
Acetophenone
-
Formic acid/triethylamine (5:2 azeotrope)
-
Anhydrous isopropanol
-
Standard glassware and analytical equipment (GC, HPLC with chiral column)
Experimental Workflow:
Caption: Experimental workflow for comparing diamine ligand performance.
Step-by-Step Protocol:
-
Catalyst Preparation (in situ):
-
In two separate Schlenk flasks under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (1 mol%) in anhydrous isopropanol.
-
To one flask, add (R,R)-TsDPEN (2.2 mol%).
-
To the other flask, add (1R,5S)-3,6-diazabicyclo[3.2.1]octane (2.2 mol%).
-
Stir the solutions at room temperature for 30 minutes to allow for complex formation.
-
-
Asymmetric Transfer Hydrogenation:
-
To each flask, add acetophenone (100 mol%).
-
Add the formic acid/triethylamine azeotrope (5 equivalents) to each flask.
-
Heat the reaction mixtures to the desired temperature (e.g., 40 °C) and monitor the progress by GC.
-
-
Work-up and Analysis:
-
Upon completion, quench the reactions with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layers, concentrate, and purify the product (1-phenylethanol) by column chromatography if necessary.
-
Determine the yield by GC using an internal standard.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
-
Expected Insights: This experiment will provide direct, comparable data on the performance of the rigid 3,6-diazabicyclo[3.2.1]octane ligand. The results will reveal how its unique stereoelectronic properties influence both the rate of the reaction and the degree of asymmetric induction compared to a well-established, more flexible C₂-symmetric ligand.
Beyond Hydrogenation: Potential in Other Catalytic Transformations
The utility of diamine ligands extends far beyond transfer hydrogenation. Their complexes with various transition metals are active in a wide range of C-C and C-N bond-forming reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Diamine ligands have been shown to be effective in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. The ability of the diamine to stabilize the palladium center and facilitate the catalytic cycle is crucial for high efficiency. The rigid nature of 3,6-diazabicyclo[3.2.1]octane could offer enhanced stability to the catalytic species, potentially leading to higher turnover numbers and broader substrate scope.
Copper-Catalyzed Reactions
In copper-catalyzed reactions, such as N-arylation of heterocycles, diamine ligands play a key role in promoting the reaction under milder conditions. The bite angle and steric bulk of the diamine ligand can significantly influence the reactivity of the copper center. The well-defined geometry of a 3,6-diazabicyclo[3.2.1]octane-copper complex could lead to unique reactivity and selectivity profiles in such transformations.
Synthesis of 3,6-Diazabicyclo[3.2.1]octane
The accessibility of a ligand is a critical factor for its widespread adoption. Fortunately, efficient synthetic routes to the 3,6-diazabicyclo[3.2.1]octane core have been developed. One notable method involves an intramolecular palladium-catalyzed allylic alkylation, which proceeds in excellent yields.[1] Another innovative approach utilizes a rhodium-carbenoid insertion into a urea linkage to construct the diazabicyclic framework.[2]
Sources
A Comparative Guide to 3,6-Diazabicyclo[3.2.1]octane and Tropane Scaffolds for Medicinal Chemistry
In the landscape of drug discovery, the selection of a core chemical scaffold is a pivotal decision that dictates the trajectory of a research program. Among the myriad of options, bridged bicyclic systems are prized for their ability to present substituents in a well-defined three-dimensional arrangement, thereby enhancing binding affinity and selectivity for biological targets.[1] This guide provides an in-depth comparative analysis of two prominent bicyclic scaffolds: the tropane (8-azabicyclo[3.2.1]octane) framework and the isomeric 3,6-diazabicyclo[3.2.1]octane system. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental insights to inform rational scaffold selection.
Structural and Conformational Analysis: A Tale of Two Bridges
At first glance, both scaffolds share the same bicyclo[3.2.1]octane carbon framework. The fundamental difference lies in the placement of the nitrogen atoms. The tropane scaffold, a cornerstone of numerous natural products, features a single nitrogen at the 8-position, forming the bridge.[2][3] In contrast, the 3,6-diazabicyclo[3.2.1]octane scaffold incorporates a second nitrogen atom into the six-membered ring at the 3-position. This seemingly subtle change has profound implications for the molecule's overall geometry, physicochemical properties, and pharmacological potential.
dot graph "Scaffold_Structures" { layout="neato"; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];
// Tropane Scaffold tropane_label [label="Tropane\n(8-Azabicyclo[3.2.1]octane)", pos="1.5,2.2!", fontcolor="#202124"]; N8_t [label="N", pos="1.5,1.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_t [label="1", pos="0.5,1.0!"]; C2_t [label="2", pos="0.5,0.0!"]; C3_t [label="3", pos="1.5, -0.5!"]; C4_t [label="4", pos="2.5,0.0!"]; C5_t [label="5", pos="2.5,1.0!"]; C6_t [label="6", pos="1.0,0.5!"]; C7_t [label="7", pos="2.0,0.5!"]; N8_t -- C1_t; N8_t -- C5_t; C1_t -- C2_t; C2_t -- C3_t; C3_t -- C4_t; C4_t -- C5_t; C1_t -- C7_t [style=dashed]; C5_t -- C6_t [style=dashed]; C6_t -- N8_t; C7_t -- N8_t; C6_t -- C2_t[style=invis]; C7_t -- C4_t[style=invis];
// 3,6-Diazabicyclo[3.2.1]octane Scaffold diaza_label [label="3,6-Diazabicyclo[3.2.1]octane", pos="5.5,2.2!", fontcolor="#202124"]; N6_d [label="N", pos="5.0,0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; N3_d [label="N", pos="5.5,-0.5!", shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C1_d [label="1", pos="4.5,1.0!"]; C2_d [label="2", pos="4.5,0.0!"]; C4_d [label="4", pos="6.5,0.0!"]; C5_d [label="5", pos="6.5,1.0!"]; C7_d [label="7", pos="6.0,0.5!"]; C8_d [label="8", pos="5.5,1.5!"]; N6_d -- C5_d; N6_d -- C7_d; N3_d -- C2_d; N3_d -- C4_d; C1_d -- C2_d; C4_d -- C5_d; C1_d -- C8_d; C5_d -- C8_d; C1_d -- N6_d [style=dashed]; C7_d -- N3_d [style=dashed]; } Caption: Core structures of Tropane and 3,6-Diazabicyclo[3.2.1]octane.
The tropane skeleton is conformationally rigid, with the six-membered ring typically adopting a chair conformation.[4] This rigidity can be advantageous in drug design by reducing the entropic penalty upon binding to a target. The 3,6-diazabicyclo[3.2.1]octane scaffold, while also bridged, possesses altered conformational dynamics due to the additional heteroatom. This can influence the vectoral presentation of substituents and the overall shape of the molecule.
Synthetic Accessibility and Strategic Considerations
The choice of a scaffold is often influenced by its synthetic tractability. Here, the two systems present different challenges and opportunities.
Tropane Scaffold: The synthesis of the tropane core is famously exemplified by the Robinson tropinone synthesis, a classic one-pot reaction that biomimetically assembles the bicyclic system from simple precursors.[5][6] This reaction, first reported in 1917, utilizes succinaldehyde, methylamine, and acetonedicarboxylic acid in a tandem double-Mannich reaction.[5][7][8] Its historical significance and efficiency have made tropinone a readily available starting material for a vast array of derivatives.[9][10]
3,6-Diazabicyclo[3.2.1]octane Scaffold: The synthesis of this scaffold is less centralized around a single named reaction. Common strategies often involve multi-step sequences. One efficient reported method involves the reductive cyclization of nitroenamines derived from substituted lactams.[11] Another versatile approach utilizes 1,3-dipolar cycloaddition reactions of azomethine ylides.[12] The synthesis of 3,8-diazabicyclo[3.2.1]octanes, a closely related isomer, has also been achieved through the cycloaddition of 3-oxidopyraziniums, which can then sometimes rearrange.[13][14] While perhaps requiring more bespoke synthetic planning, these routes offer considerable flexibility in introducing diversity elements.
Protocol Example: Robinson Tropinone Synthesis
This protocol is a conceptual representation of the classic synthesis.
Objective: To synthesize the tropinone core.
Materials:
-
Succinaldehyde
-
Methylamine hydrochloride
-
Acetonedicarboxylic acid
-
Appropriate buffered aqueous solution (pH ~7)
-
Solvents for extraction (e.g., diethyl ether, chloroform)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Reaction Setup: In a reaction vessel suitable for the scale, dissolve acetonedicarboxylic acid in a buffered aqueous solution.
-
Addition of Reactants: To the stirred solution, add methylamine hydrochloride followed by succinaldehyde. The order of addition can be critical and should be optimized.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by techniques such as TLC or LC-MS to observe the consumption of starting materials and the formation of the product. The reaction is a one-pot cascade involving multiple intermediates.[15]
-
Workup: Once the reaction is deemed complete, adjust the pH of the solution to be basic (pH > 10) to deprotonate the tropinone product.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent like chloroform. The tropinone will partition into the organic phase.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude tropinone can then be purified by distillation or chromatography.
Rationale: The elegance of this synthesis lies in its biomimetic nature, mimicking the biological pathway for tropane alkaloid formation.[6][8] Using acetonedicarboxylic acid is advantageous as the carboxyl groups activate the alpha-carbons for the Mannich reaction and are subsequently lost via decarboxylation under the reaction conditions.[5]
Comparative Physicochemical Properties
The introduction of a second nitrogen atom in the 3,6-diazabicyclo[3.2.1]octane scaffold significantly alters its physicochemical profile compared to the tropane core.
| Property | Tropane Scaffold | 3,6-Diazabicyclo[3.2.1]octane Scaffold | Rationale for Difference |
| pKa | ~10.3 (for the tertiary amine) | Two pKa values; expect one to be a typical secondary amine (~11) and the other to be lower due to the influence of the bridgehead nitrogen. | The electronic environment of each nitrogen is distinct. The diaza-scaffold offers two sites for protonation, influencing its behavior in physiological media. |
| Polar Surface Area (PSA) | Lower (one nitrogen) | Higher (two nitrogens) | The additional N-H or N-R group in the diaza-scaffold increases the PSA, which can impact cell permeability and solubility. |
| Hydrogen Bond Donors/Acceptors | Typically 1 acceptor (N8); 0 donors (unless derivatized) | 1-2 acceptors (N3, N6); 1 donor (N3-H, if unsubstituted) | The presence of a secondary amine in the unsubstituted diaza-scaffold provides a hydrogen bond donor, a key feature for molecular recognition. |
| Solubility | Generally moderate, highly dependent on substituents. | Potentially higher aqueous solubility due to increased polarity and H-bonding capacity. | Increased polarity from the second nitrogen atom typically enhances interaction with water molecules. |
Expert Insight: The dual basic centers of the 3,6-diazabicyclo[3.2.1]octane scaffold can be a powerful tool for medicinal chemists. It allows for fine-tuning of pharmacokinetic properties and can provide an additional interaction point with a biological target, potentially leading to novel binding modes unavailable to the tropane scaffold.
Pharmacological Landscape: Privileged Scaffolds in Medicine
Both scaffolds have proven to be "privileged structures" in medicinal chemistry, appearing in numerous biologically active compounds. However, they tend to occupy different, though sometimes overlapping, therapeutic spaces.
Tropane Alkaloids and Derivatives: The tropane scaffold is the backbone of a class of alkaloids with a long history in medicine.[3][9][10]
-
Anticholinergics: Atropine and scopolamine are classic examples, acting as muscarinic acetylcholine receptor antagonists. They are used as antispasmodics, mydriatics, and antiemetics.[10][16][17]
-
CNS Stimulants: Cocaine, a potent dopamine transporter (DAT) inhibitor, is perhaps the most famous (and infamous) tropane alkaloid.[10]
-
Modern Drug Discovery: The rigid tropane framework continues to be exploited in the design of ligands for various receptors and transporters in the central nervous system (CNS), including serotonin and dopamine receptors.[4][9][18]
3,6-Diazabicyclo[3.2.1]octane Derivatives: This scaffold is more prevalent in modern, synthetic medicinal chemistry programs.
-
Analgesics: Derivatives have been investigated as potent analgesics, structurally related to epibatidine, targeting nicotinic acetylcholine receptors.[19]
-
Antiarrhythmics: Certain derivatives have been explored as Class III antiarrhythmic agents.[20]
-
CNS Applications: Its structural features make it an attractive scaffold for CNS targets, and it has been incorporated into novel inhibitors for various enzymes and receptors.[21]
dot graph "Scaffold_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, margin="0.1,0.05"]; edge [fontname="Helvetica", fontsize=9];
// Nodes start [label="Project Goal:\nDesign a CNS-active ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; target_type [label="Target Class?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; scaffold_choice [label="Initial Scaffold Choice", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; tropane [label="Tropane Scaffold", fillcolor="#4285F4", fontcolor="#FFFFFF"]; diaza [label="3,6-Diazabicyclo[3.2.1]octane", fillcolor="#34A853", fontcolor="#FFFFFF"]; rationale_tropane [label="Rationale:\n- Well-established SAR\n- Rigidity for high affinity\n- Known CNS penetration", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; rationale_diaza [label="Rationale:\n- Novel chemical space\n- Additional H-bond donor\n- Modulatable pKa/solubility", shape=note, fillcolor="#E6F4EA", fontcolor="#202124"]; synthesis [label="Synthesize Library", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; screening [label="Screening & SAR", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; optimize [label="Lead Optimization", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> target_type; target_type -> scaffold_choice [label=" Ion Channel / Transporter"]; target_type -> scaffold_choice [label="GPCR / Kinase "]; scaffold_choice -> tropane [label="Precedent exists"]; scaffold_choice -> diaza [label="Seeking novelty / specific interactions"]; tropane -> rationale_tropane [style=dashed]; diaza -> rationale_diaza [style=dashed]; tropane -> synthesis; diaza -> synthesis; synthesis -> screening; screening -> optimize; } Caption: Decision workflow for selecting between tropane and diazabicyclooctane scaffolds.
Conclusion and Future Outlook
The choice between the 3,6-diazabicyclo[3.2.1]octane and tropane scaffolds is a strategic one, guided by the specific goals of a drug discovery program.
-
The tropane scaffold offers a rigid, well-characterized, and synthetically accessible platform, particularly for CNS targets where a rich history of structure-activity relationships can guide design. Its value is rooted in its prevalence in natural products and its proven track record in medicine.[9][22]
-
The 3,6-diazabicyclo[3.2.1]octane scaffold represents a more modern, synthetic framework that provides opportunities for exploring novel chemical space. The second nitrogen atom imparts unique physicochemical properties, including an additional point for hydrogen bonding and altered basicity, which can be leveraged to achieve desired ADME profiles and novel target interactions.
Ultimately, neither scaffold is universally superior. The tropane framework is an excellent choice for projects that can build upon its extensive pharmacological history. The 3,6-diazabicyclo[3.2.1]octane scaffold is ideal for programs seeking novelty, aiming to overcome liabilities of existing chemotypes, or requiring the specific physicochemical properties that a second nitrogen affords. A thorough understanding of the comparative attributes detailed in this guide will empower research teams to make a more informed and rational decision in the critical scaffold selection phase of drug development.
References
-
Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
The patent review of the biological activity of tropane containing compounds. Taylor & Francis Online. Available at: [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - ResearchGate. ResearchGate. Available at: [Link]
-
Tropinone - Wikipedia. Wikipedia. Available at: [Link]
-
Tropinone. Synthio. Available at: [Link]
-
The role of the tropane skeleton in drug research - INHN. International Network for the History of Neuropsychopharmacology. Available at: [Link]
-
Theoretical study on the mechanism of Robinson's synthesis of tropinone - SciSpace. SciSpace. Available at: [Link]
-
Isolation, elucidation, and structure–activity relationships of phytoalkaloids from Solanaceae | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Tropinone Synthesis Literature Confirmation | PDF | Chemical Reactions | Ketone - Scribd. Scribd. Available at: [Link]
-
Highly Stereoselective Synthesis of a Compound Collection Based on the Bicyclic Scaffolds of Natural Products - MDPI. MDPI. Available at: [Link]
-
Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Direct, Competitive Comparison of Linear, Monocyclic, and Bicyclic Libraries Using mRNA Display | ACS Combinatorial Science. ACS Publications. Available at: [Link]
-
Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Biosynthesis of medicinal tropane alkaloids in yeast - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Synthesis and Evaluation of the Performance of a Small Molecule Library Based on Diverse Tropane-Related Scaffolds | Request PDF - ResearchGate. ResearchGate. Available at: [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
[PDF] Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Semantic Scholar. Available at: [Link]
-
Variation of the bicyclic scaffold. - ResearchGate. ResearchGate. Available at: [Link]
-
Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. - Semantic Scholar. Semantic Scholar. Available at: [Link]
-
Organocatalyzed Synthesis of [3.2.1] Bicyclooctanes - MDPI. MDPI. Available at: [Link]
-
A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants. Journal of Medicinal Plants. Available at: [Link]
-
Enantioselective synthesis of bridged 3,6‐diazabicyclo[3.2.1]octanes... - ResearchGate. ResearchGate. Available at: [Link]
-
3-Aza-6,8-dioxabicyclo[3.2.1]octanes as new enantiopure heteroatom-rich tropane-like ligands of human dopamine transporter - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Tropane alkaloids. SlideShare. Available at: [Link]
-
direct ring opening of oxabicyclo[3.2.1] ring systems with diisobutylaluminum hydride and a silyl ketene acetal--synthesis of the chiral C(19)-C(26) and C(27)-C(32) fragments of Scytophycin C - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
A General and Efficient Synthesis of 3,6-Diazabicyclo[3.2.1.]octanes. - ResearchGate. ResearchGate. Available at: [Link]
-
Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. MDPI. Available at: [Link]
-
Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC - NIH. National Center for Biotechnology Information. Available at: [Link]
-
Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. Royal Society of Chemistry. Available at: [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams | The Journal of Organic Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
2-Azabicyclo[3.2.1]octane scaffold: synthesis and applications - RSC Publishing. Royal Society of Chemistry. Available at: [Link]
-
Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research, 2015, 7(5):117-119 Mini Review Article Pharmacological profile of tropane a - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Tropane alkaloids - MASONACO. MASONACO. Available at: [Link]
-
Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration - PMC. National Center for Biotechnology Information. Available at: [Link]
-
Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed. National Center for Biotechnology Information. Available at: [Link]
-
Exploring the Potential of Diazabicyclo[3.2.1]octane Derivatives in Modern Chemistry. Ningbo Inno Pharmchem Co.,Ltd.. Available at: [Link]
-
Enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold: application in the synthesis of tropane alkaloids - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. MASONACO - Tropane alkaloids [masonaco.org]
- 4. Model structure–activity relationship studies of potential tropane 5HT1A, 5HT2A, and D2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tropinone - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. scispace.com [scispace.com]
- 8. The synthesis of Tropinone_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Exploiting 3-Oxidopyraziniums toward Diazabicyclo[3.2.1]octanes and Their Conversion into Diazabicyclo[2.2.2]octanes and Tricyclic Lactone-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. A Comprehensive Overview on Valuable Tropane Alkaloids: Scopolamine Atropine and Hyoscyamine - Journal of Medicinal Plants [jmp.ir]
- 18. Design, synthesis, and structure-activity relationship of tropane muscarinic acetylcholine receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. inhn.org [inhn.org]
- 21. nbinno.com [nbinno.com]
- 22. tandfonline.com [tandfonline.com]
In Vivo Efficacy of 3,6-Diazabicyclo[3.2.1]octane (DBO) Scaffolds: From Pure Inhibitors to Dual-Action Enhancers
Executive Summary
The transition from beta-lactam-based inhibitors (like clavulanate and tazobactam) to non-beta-lactam 3,6-diazabicyclo[3.2.1]octane (DBO) scaffolds represents a paradigm shift in overcoming antimicrobial resistance (AMR). Unlike boronic acid inhibitors (e.g., vaborbactam), which rely on reversible covalent bonding primarily to Class A and C enzymes, DBOs utilize a carbamoyl-enzyme complex that is exceptionally stable and resistant to hydrolysis.
However, the DBO class is not monolithic. This guide differentiates between First-Generation DBOs (Avibactam, Relebactam), which function primarily as "protectors" of their partner beta-lactam, and Second-Generation DBOs (Zidebactam, Nacubactam), which exhibit a "dual-action" mechanism. These newer agents not only inhibit beta-lactamases but also possess intrinsic antibacterial activity by binding to Penicillin-Binding Protein 2 (PBP2), acting as "beta-lactam enhancers."[1][2]
Part 1: Mechanistic Differentiation & The "Enhancer" Effect
To understand in vivo efficacy, one must first distinguish the molecular behavior of the specific DBO.
The Protector Mechanism (Avibactam, Relebactam)
These agents covalently acylate the active site serine of Class A (e.g., KPC), Class C (AmpC), and some Class D (OXA-48) beta-lactamases. This reaction is reversible but slow (recyclization), effectively trapping the enzyme.
-
In Vivo Implication: Efficacy is entirely dependent on the pharmacokinetics (PK) of the partner beta-lactam (e.g., Ceftazidime or Imipenem). If the partner cannot reach the target PBP due to porin loss or efflux, the DBO fails.
The Enhancer Mechanism (Zidebactam, Nacubactam)
These molecules retain the BLI activity but add a critical second layer: high-affinity binding to PBP2 in Gram-negative bacteria.
-
The "Spheroplast" Effect: While the partner beta-lactam (e.g., Cefepime) binds PBP3 (causing filamentation), the DBO binds PBP2 (causing round forms/spheroplasts).
-
In Vivo Implication: This creates a "double-hit" synergy. Even if the beta-lactamase inhibition is incomplete, or if the bacteria produces an MBL (like NDM) that the DBO cannot inhibit, the combination of PBP2 (DBO) + PBP3 (Partner) blockade can remain bactericidal.
Mechanism Visualization
The following diagram illustrates the divergence in mechanism between First-Gen and Second-Gen DBOs.
Caption: Comparative mechanism showing Second-Gen DBOs (Zidebactam/Nacubactam) engaging a secondary cytotoxic target (PBP2) independent of BLI activity.
Part 2: Comparative Performance Analysis
The following data synthesizes in vivo results from murine thigh and lung infection models. Note that Durlobactam is distinct for its specific potency against Acinetobacter OXA enzymes.[3][4]
Table 1: DBO Scaffold Comparison
| Feature | Avibactam (First-Gen) | Relebactam (First-Gen) | Zidebactam (Enhancer) | Durlobactam (Targeted) |
| Partner Drug | Ceftazidime / Aztreonam | Imipenem | Cefepime | Sulbactam |
| Primary Target | Class A, C, OXA-48 | Class A, C | Class A, C, PBP2 | Class A, C, D (OXA-23/24/72) |
| Intrinsic Activity | Negligible (weak PBP2 in E. coli) | None | High (PBP2 binding) | None |
| MBL Efficacy | No (unless w/ Aztreonam) | No | Yes (via PBP2+PBP3 synergy) | No |
| Renal Transport | OAT1/3 substrate | Non-OAT substrate | Renal excretion | Renal excretion |
Table 2: In Vivo Efficacy Benchmarks (Murine Models)
Data aggregated from preclinical IND studies and peer-reviewed literature.
| Pathogen / Resistance | Drug Combination | Model Type | Efficacy Metric (Mean) | Key Insight |
| KPC+ K. pneumoniae | Ceftazidime-Avibactam | Neutropenic Thigh | -2.5 to -3.0 log CFU | Efficacy correlates with %T>MIC of Ceftazidime. |
| KPC+ K. pneumoniae | Imipenem-Relebactam | Neutropenic Thigh | -2.0 to -3.0 log CFU | Relebactam restores Imipenem efficacy in OprD-deficient strains. |
| MBL (NDM-1) E. coli | Cefepime-Zidebactam | Neutropenic Thigh | -1.5 to -2.5 log CFU | Critical: Efficacy achieved despite NDM presence due to PBP2 binding. |
| MDR P. aeruginosa | Cefepime-Zidebactam | Lung Infection | -2.0 log CFU | Superior to Caz-Avi in high-efflux strains. |
| CR A. baumannii (OXA) | Sulbactam-Durlobactam | Neutropenic Thigh | -1.0 to -2.5 log CFU | Durlobactam restores Sulbactam (PBP1/3 blocker) activity. |
Part 3: Experimental Protocol (Self-Validating System)
To generate reproducible in vivo efficacy data for DBOs, the Neutropenic Murine Thigh Infection Model is the gold standard.[5] This protocol is designed to isolate the drug's direct bactericidal effect from the host immune response.
Workflow Diagram
Caption: Standardized workflow for Neutropenic Murine Thigh Infection Model to assess DBO efficacy.
Detailed Methodology
1. Neutropenia Induction (The Validation Step):
-
Protocol: Administer Cyclophosphamide (CP) intraperitoneally (IP).
-
Day -4: 150 mg/kg.
-
Day -1: 100 mg/kg.
-
-
Validation: Verify neutropenia (neutrophil count <100/mm³) in a sentinel group. If counts are high, the DBO efficacy data will be confounded by immune clearance.
2. Inoculum Preparation:
-
Use fresh sub-cultures (log-phase).
-
Target:
to CFU/thigh. -
Control: Sacrifice 3 mice immediately post-inoculation (0h) to establish the baseline bacterial burden.
3. Humanized Dosing (The PK Bridge):
-
Mice eliminate beta-lactams much faster than humans (t1/2 is minutes vs. hours).
-
Technique: Use Fractionated Dosing . Administer the total daily dose divided into small subcutaneous injections every 2-3 hours (q2h/q3h) to mimic the human serum concentration-time profile (
). -
Note for DBOs: For Zidebactam/Nacubactam, ensure the dosing regimen maintains the threshold concentration for PBP2 saturation, not just beta-lactamase inhibition.
4. Endpoint Calculation:
-
At 24h, euthanize mice. Aseptically remove thigh muscles.
-
Homogenize in PBS, serially dilute, and plate on agar.
-
Calculation:
.-
Static Effect:
. -
1-Log Kill:
. -
Growth (Failure):
(usually +2 to +3 in untreated controls).
-
Part 4: Critical Assessment & PK/PD Drivers
When analyzing DBO efficacy data, the Pharmacokinetic/Pharmacodynamic (PK/PD) driver differs between the partner beta-lactam and the DBO.
-
Partner Beta-Lactam Driver:
(Time free drug concentration exceeds MIC). -
DBO Driver:
-
Avibactam/Relebactam:
(Time concentration exceeds a threshold critical for enzyme inhibition, often 1–2 mg/L). -
Zidebactam/Nacubactam: Because of the PBP2 binding, the driver is often AUC/MIC or a composite of
for PBP occupancy. -
Durlobactam: Efficacy against A. baumannii is best predicted by the AUC/MIC ratio.
-
Why this matters: In a study, if the DBO concentration drops below the threshold while the beta-lactam is still present, the beta-lactamase will recover (recyclize), hydrolyze the partner drug, and the regimen will fail.
References
-
Ehmann, D. E., et al. (2012). Avibactam is a covalent, reversible, non-β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences. Link
-
Livermore, D. M., et al. (2017). WCK 5107 (Zidebactam) and WCK 5153 Are Novel Diazabicyclooctane Inhibitors of PBP2 and β-Lactamases. Antimicrobial Agents and Chemotherapy.[3][6][7][8][9] Link
-
Papp-Wallace, K. M., et al. (2018). The novel β-lactamase inhibitor zidebactam demonstrates potent activity against multidrug-resistant Pseudomonas aeruginosa in a murine lung infection model. Antimicrobial Agents and Chemotherapy.[3][6][8][9] Link
-
Durand-Reville, T. F., et al. (2017).[4] Antibacterial activity of the novel β-lactamase inhibitor durlobactam (ETX2514) against Acinetobacter baumannii. Nature Microbiology. Link
-
Morinaka, A., et al. (2015). OP0595 (Nacubactam), a new diazabicyclooctane: mode of action as a serine β-lactamase inhibitor and non-β-lactam antibiotic. Journal of Antimicrobial Chemotherapy. Link
-
Craig, W. A. (1998). Pharmacokinetic/pharmacodynamic parameters: rationale for antibacterial dosing of mice and men. Clinical Infectious Diseases. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Durlobactam, a New Diazabicyclooctane β-Lactamase Inhibitor for the Treatment of Acinetobacter Infections in Combination With Sulbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Strategic Approaches to Overcome Resistance against Gram-Negative Pathogens Using β-Lactamase Inhibitors and β-Lactam Enhancers: Activity of Three Novel Diazabicyclooctanes WCK 5153, Zidebactam (WCK 5107), and WCK 4234 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Durlobactam in the Treatment of Multidrug-Resistant Acinetobacter baumannii Infections: A Systematic Review [mdpi.com]
- 8. chinets.com [chinets.com]
- 9. 2214. Comparison of Cefepime–Zidebactam (WCK 5222), Ceftazidime–Avibactam, and Ceftolozane–Tazobactam Tested Against Gram-Negative Organisms Causing Pneumonia in United States Hospitals in 2018 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analgesic Potency of 3,8-diazabicyclo[3.2.1]octane Derivatives
The 3,8-diazabicyclo[3.2.1]octane (DBO) scaffold represents a quintessential "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework allows for precise three-dimensional orientation of functional groups, making it an ideal template for designing potent and selective ligands for various biological targets. In the realm of neuropharmacology, DBO derivatives have emerged as a particularly versatile class of compounds, giving rise to potent analgesics that operate through distinct molecular mechanisms.
This guide provides a comparative analysis of the analgesic potency of two prominent classes of DBO derivatives. We will explore compounds that target the classical μ-opioid receptor system and those that act on nicotinic acetylcholine receptors (nAChRs). By examining their structure-activity relationships (SAR), receptor affinity, and in vivo efficacy, this document aims to provide researchers and drug development professionals with a clear, data-driven comparison, underpinned by the experimental methodologies used for their validation.
Part 1: Targeting the μ-Opioid Receptor System
A significant research avenue has focused on modifying the DBO scaffold to create potent agonists of the μ-opioid receptor (MOR), the primary target for clinically used opioid analgesics like morphine.[1][2] Activation of the MOR, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive transmission.[3]
Derivatives such as DBO 17 and DBO 11 exemplify this class of compounds.[4] These molecules are characterized by the strategic placement of arylalkenyl (p-nitrocinnamyl) and acyl (propionyl) groups at the N-3 and N-8 positions of the bicyclic core.
Quantitative Comparison of MOR-Targeting DBO Derivatives
The analgesic potential of these compounds has been rigorously quantified using in vivo models, with key data summarized below. The affinity for the MOR is determined through radioligand binding assays (Ki), while analgesic potency is measured as the median effective dose (ED₅₀) in the hot-plate test.
| Compound | Structure / Substitution Pattern | μ-Opioid Receptor Affinity (Ki, nM) | Analgesic Potency (ED₅₀, mg/kg, s.c.) | Naloxone Reversible |
| DBO 17 | 3-p-nitrocinnamyl-8-propionyl-DBO | 5.1 | 0.16 | Yes |
| DBO 11 | 3-propionyl-8-p-nitrocinnamyl-DBO | 25 | 0.44 | Yes |
Data sourced from G. Cignarella et al., 1996.[4]
Expert Insights: The data clearly demonstrate a structure-activity relationship. Placing the bulky p-nitrocinnamyl group at the N-3 position and the smaller propionyl group at N-8 (DBO 17 ) results in a nearly five-fold increase in receptor affinity and a three-fold enhancement in analgesic potency compared to the isomeric DBO 11 .[4] The reversibility of the analgesic action by the non-selective opioid antagonist naloxone is a critical validation step, confirming that the observed effects are indeed mediated by the opioid system.[4]
Part 2: Targeting the Nicotinic Acetylcholine Receptor System
In a distinct yet equally potent approach, DBO derivatives have been developed as analogues of epibatidine, a natural alkaloid known for its powerful analgesic properties mediated through neuronal nicotinic acetylcholine receptors (nAChRs).[5][6] Unlike the opioid system, these ligand-gated ion channels produce analgesia through a different mechanism, primarily involving the α4β2 nAChR subtype.[5]
The compound 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane , referred to as 1a , is a leading example from this class.
Performance Data of nAChR-Targeting DBO Derivative
Compound 1a was evaluated for its receptor binding affinity and its analgesic effect in thermal and chemical pain models.
| Compound | Target Receptor | Receptor Affinity (Ki, nM) | Analgesic Effect (in vivo) | Mecamylamine Reversible | Naloxone Reversible |
| 1a | α4β2 nAChR | 4.1 ± 0.21 | Significant increase in pain threshold for ~45 min at 1 mg/kg (s.c.) in hot-plate test.[5][6] | Yes | No |
Data sourced from D. Barlocco et al., 1998.[5][6]
Expert Insights: The high affinity of compound 1a for the α4β2 nAChR subtype is comparable to that of potent MOR ligands for their target.[5] The key mechanistic differentiator is revealed through antagonist studies. The analgesic effect is blocked by the nAChR antagonist mecamylamine but is completely unaffected by naloxone, definitively proving a non-opioid mechanism of action.[5][6] This is a crucial finding, as it suggests that such compounds could provide pain relief without the classical side effects associated with opioids.
Part 3: Experimental Validation: The "Why" Behind the Assay
The choice of an analgesic assay is not arbitrary; it is dictated by the need to probe specific neurobiological pathways. The hot-plate and tail-flick tests are standard thermal nociception models, but they measure different aspects of the pain response.
-
The Hot-Plate Test: This assay measures the latency of a complex, behavioral response (paw licking or jumping) to a thermal stimulus applied to the paws.[7] Because it involves higher-order processing, it is considered a model of supraspinal (brain-level) integration of pain signals.[8] Its sensitivity to both opioid and nicotinic central analgesics makes it an excellent primary screening tool for compounds like DBO derivatives.[4][5]
-
The Tail-Flick Test: This test measures the latency to withdraw the tail from a focused beam of heat.[9] This is a largely spinally-mediated reflex.[10] Comparing results between the hot-plate and tail-flick tests can provide initial insights into whether a compound's primary site of action is in the brain or the spinal cord.[3]
-
Antagonist Challenge: This is the self-validating component of the protocol. Administering a selective antagonist for a suspected receptor target (e.g., naloxone for MORs, mecamylamine for nAChRs) before testing the analgesic compound is the gold standard for confirming the mechanism of action.[4][5] If the antagonist blocks the analgesic effect, it provides strong evidence of target engagement.
Part 4: Standardized Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, step-by-step protocols for the primary assays discussed.
Protocol 1: The Hot-Plate Test
This protocol is designed to assess the response to a constant, noxious thermal stimulus.
-
Apparatus Setup: Clean the hot-plate apparatus thoroughly with 70% ethanol. Set the surface temperature to a constant 55 ± 1°C.[11][12]
-
Animal Acclimation: Allow mice (18-22 g) to acclimate to the testing room for at least 30-60 minutes before the experiment begins.[7][8]
-
Baseline Measurement: Gently place a mouse onto the heated surface, enclosed by a clear cylinder to prevent escape, and immediately start a timer.[13]
-
Endpoint Observation: Observe the mouse for specific pain-related behaviors, typically licking of a hind paw or jumping. The moment this behavior occurs, stop the timer and immediately remove the animal from the plate. This time is the baseline latency.[12][13]
-
Cut-off Time: A mandatory cut-off time (e.g., 30 seconds) must be established. If the animal does not respond by this time, it must be removed to prevent tissue damage, and the latency is recorded as the cut-off time.[11][12]
-
Compound Administration: Administer the test compound (e.g., DBO derivative), vehicle, or positive control (e.g., morphine) via the desired route (e.g., subcutaneous, s.c.).
-
Post-Treatment Testing: At predetermined time points after administration (e.g., 30, 60, 90 minutes), repeat steps 3-5 to measure the post-treatment latency. An increase in latency time compared to the vehicle group indicates an analgesic effect.
Protocol 2: The Tail-Flick Test
This protocol measures a spinal reflex to a focused thermal stimulus.
-
Apparatus Setup: Turn on the tail-flick analgesiometer. The apparatus typically uses a radiant heat source (e.g., an intense light beam).[9][14]
-
Animal Restraint: Gently restrain the rat or mouse. This can be done by wrapping it in a towel or placing it in a specialized restraining tube, leaving the tail exposed.[13]
-
Stimulus Application: Position the tail such that the radiant heat beam is focused on a specific point, typically 1.5 cm from the tip for mice or 5 cm for rats.[13][15]
-
Latency Measurement: Activate the heat source, which simultaneously starts a timer. The timer automatically stops when the animal reflexively "flicks" its tail out of the beam's path. The recorded time is the tail-flick latency.[9][14]
-
Cut-off Time: As with the hot-plate test, a cut-off time (commonly 10-12 seconds) is essential to prevent injury.[14][15]
-
Administration and Testing: Follow steps 6 and 7 from the Hot-Plate Test protocol to assess the effect of the compound over time.
Conclusion and Future Outlook
The 3,8-diazabicyclo[3.2.1]octane scaffold is a remarkably productive platform for the discovery of novel analgesics. The data presented herein highlight its ability to generate highly potent compounds acting through two of the most validated analgesic pathways: μ-opioid and α4β2 nicotinic receptors.
-
Opioid Agonists: Derivatives like DBO 17 demonstrate sub-milligram per kilogram potency, rivaling many classical opioids.[4] Future research in this area could focus on designing DBO-based biased agonists—ligands that preferentially activate G-protein signaling over the β-arrestin pathway, a strategy hypothesized to separate analgesia from adverse effects like respiratory depression and tolerance.[3][16]
-
Nicotinic Agonists: Compound 1a showcases the potential for potent, non-opioid analgesia, a critical goal in modern pharmacology.[5][6] The primary challenge for this class is improving the therapeutic window and minimizing mechanism-based side effects associated with widespread nAChR activation.
By leveraging the distinct structure-activity relationships of this versatile scaffold and employing rigorous, well-validated experimental protocols, the development of next-generation analgesics with improved efficacy and safety profiles remains a highly attainable objective.
References
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling. Journal of Medicinal Chemistry, 41(5), 674–681. [Link]
-
Barlocco, D., Cignarella, G., Tondi, D., Vianello, P., Villa, S., Bartolini, A., Ghelardini, C., Galeotti, N., Anderson, D. J., Kuntzweiler, T. A., Colombo, D., & Toma, L. (1998). Mono- and Disubstituted-3,8-diazabicyclo[3.2.1]octane Derivatives as Analgesics Structurally Related to Epibatidine: Synthesis, Activity, and Modeling. Journal of Medicinal Chemistry, 41(5), 674-681. [Link]
-
Ugo, Basile A., & E, M. (2002). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 113(1), 51-57. [Link]
-
Wikipedia contributors. (2023, November 13). Tail flick test. In Wikipedia, The Free Encyclopedia. [Link]
-
Barrot, M. (2012). Rodent Analgesiometry: The Hot Plate, Tail Flick and Von Frey Hairs. In Current Protocols in Neuroscience. [Link]
-
Maze Engineers. (n.d.). Rodent Hot Plate Pain Assay. Conduct Science. [Link]
-
Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References. [Link]
-
RJPT SimLab. (n.d.). Understanding the Tail Flick Analgesiometer: A Key Tool in Pharmacology for Analgesic Activity Evaluation. [Link]
-
SlideShare. (2015). Analgesia Hot Plat Test. [Link]
-
Bio-protocol. (2015). Hot-plate analgesia testing. Bio-protocol, 5(8), e1458. [Link]
-
Pharmacology Discovery Services. (n.d.). Tail Flick, Acute Pain, Rat. [Link]
-
ResearchGate. (2025). An improved and scalable process for 3,8-diazabicyclo[3.2.1]octane analogues. [Link]
-
Cignarella, G., Ghelardini, C., Gremigni, G., Bartolini, A., & Galeotti, N. (1996). Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.) octane derivates with selective mu opioid receptor affinity. General Pharmacology: The Vascular System, 27(6), 1055-1058. [Link]
-
SciSpace. (2007). Improved synthesis of 8-methyl-3, 8-diazabicyclo [3.2.1] octane. [Link]
-
Maze Engineers. (n.d.). Tail Flick Test. Conduct Science. [Link]
-
Ibba, R., et al. (2021). Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives. Molecules, 26(18), 5485. [Link]
-
Le, T., et al. (2022). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience, 13(2), 140-154. [Link]
-
Synthesis and Screening for Analgesic and Anti-inflammatory Activities of Some Novel Amino Acid-containing Bicyclo Compounds. (2010). International Journal of PharmTech Research, 2(1), 754-761. [Link]
-
Popp, F. D., & Piccirilli, R. M. (1974). The Synthesis of 3,8-Diazabicyclo[3.2.1]octane and Some of Its N-Substituted Derivatives. Journal of Heterocyclic Chemistry, 11(3), 445-446. [Link]
-
Abreo, M. A., et al. (2006). Synthesis and structure-activity relationships of 3,8-diazabicyclo[4.2.0]octane ligands, potent nicotinic acetylcholine receptor agonists. Journal of Medicinal Chemistry, 49(26), 7625-7635. [Link]
-
Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. [Link]
-
Manglik, A., et al. (2016). Structure-based discovery of opioid analgesics with reduced side effects. Nature, 537(7619), 185-190. [Link]
-
Corder, G., et al. (2020). Biased versus Partial Agonism in the Search for Safer Opioid Analgesics. Biomolecules, 10(9), 1228. [Link]
-
ResearchGate. (n.d.). 3,8-Diazabicyclo[3.2.1]octanes (1,2) and 3,9-diazabicyclo[3.2.1]nonanes... [Link]
-
Streicher, J. M., & Schmid, C. L. (2024). Strategies towards safer opioid analgesics - a review of old and upcoming targets. Molecular Pain, 20, 17448069241238622. [Link]
Sources
- 1. Biological Effects on μ-Receptors Affinity and Selectivity of Arylpropenyl Chain Structural Modification on Diazatricyclodecane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antinociceptive action of DBO 17 and DBO 11 in mice: two 3,8 diazabicyclo (3.2.1.) octane derivates with selective mu opioid receptor affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. In-Vivo Models for Management of Pain [scirp.org]
- 9. Tail flick test - Wikipedia [en.wikipedia.org]
- 10. maze.conductscience.com [maze.conductscience.com]
- 11. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]
- 12. bio-protocol.org [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
- 16. Biased versus Partial Agonism in the Search for Safer Opioid Analgesics | MDPI [mdpi.com]
Biological activity of 3,6-diazabicyclo[3.2.1]octane vs 3,8-diazabicyclo[3.2.1]octane
This guide provides a technical comparison of the 3,6-diazabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octane scaffolds. It is designed for medicinal chemists and pharmacologists optimizing bicyclic diamines for receptor selectivity, particularly within the central nervous system (CNS).
Biological Activity, Structural Topology, and Therapeutic Applications
Executive Summary
The diazabicyclo[3.2.1]octane system is a "privileged scaffold" in drug discovery, primarily utilized to constrain nitrogen atoms into precise spatial orientations that mimic neurotransmitters like acetylcholine.
-
3,8-Diazabicyclo[3.2.1]octane: A symmetric, bridged piperazine mimetic. It is the classical scaffold for nicotinic acetylcholine receptor (nAChR) agonists, structurally derived from the natural product Epibatidine . It is heavily investigated for analgesia and neuroprotection.
-
3,6-Diazabicyclo[3.2.1]octane: An asymmetric, bridged homopiperazine mimetic. It represents a "next-generation" scaffold used to fine-tune selectivity profiles (e.g.,
vs. nAChR subtypes) and improve physicochemical properties (cLogP, solubility) compared to the 3,8-isomer.
Structural & Topological Analysis
The fundamental difference lies in the symmetry and the vector of the nitrogen lone pairs. This geometric variation dictates receptor subtype selectivity.
| Feature | 3,8-Diazabicyclo[3.2.1]octane | 3,6-Diazabicyclo[3.2.1]octane |
| Topology | Symmetric (Bridgehead-Bridge-Bridgehead) | Asymmetric (Bridge-Bridge) |
| Core Class | Bridged Piperazine analog | Bridged Homopiperazine analog |
| Nitrogen Positions | N3 (secondary/tertiary), N8 (bridge) | N3 (secondary/tertiary), N6 (bridge) |
| Lone Pair Vector | Rigid, parallel orientation possible | Orthogonal/Twisted orientation |
| Key Pharmacophore | Epibatidine / Cytisine mimetic | Nicotine / Varenicline mimetic (flexible) |
Visualization: Scaffold Connectivity
The following diagram illustrates the connectivity differences and the primary receptor targets associated with each isomer.
Caption: Topological distinction between the symmetric 3,8-isomer and asymmetric 3,6-isomer leading to differential receptor targeting.
Biological Activity Profile
A. 3,8-Diazabicyclo[3.2.1]octane (The "Epibatidine" Class)
This scaffold is extensively documented as a potent ligand for neuronal nAChRs. The N8 nitrogen (in the one-atom bridge) mimics the pyrrolidine nitrogen of nicotine or the bridge nitrogen of epibatidine.
-
Primary Mechanism: Binds to the orthosteric site of
and nAChRs. -
Key Data Points:
-
Analgesia: 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane exhibits potent antinociceptive activity in hot-plate assays (comparable to morphine but non-opioid mechanism).
-
Affinity: Derivatives often display
values < 10 nM for . -
Limitations: Early generations suffered from toxicity similar to epibatidine, necessitating substitution at the N3 position to improve the therapeutic index.
-
B. 3,6-Diazabicyclo[3.2.1]octane (The "Selectivity" Class)
This isomer has emerged in patent literature (e.g., Pfizer, Targacept) as a solution to "scaffold hopping"—moving away from crowded IP spaces while improving selectivity for specific subtypes like
-
Primary Mechanism: Partial agonism or allosteric modulation of nAChRs; Sigma receptor binding.
-
Key Data Points:
-
High Affinity: Pfizer's Compound 32 (3,6-isomer derivative) reported a
nM for chimeras.[1] -
Selectivity: The asymmetric structure allows for differentiation between the structurally similar
and subtypes, reducing autonomic side effects. -
Sigma Receptors: Certain N-substituted 3,6-isomers show nanomolar affinity for Sigma-1 receptors, relevant for antipsychotic and anti-cocaine therapeutics.
-
Comparative Data Summary
| Biological Metric | 3,8-Isomer (Representative) | 3,6-Isomer (Representative) |
| Target Receptor | ||
| Binding Affinity ( | ~4.1 nM (Compound 1a) | ~0.17 - 7.3 nM (Compound 32/33) |
| Functional Activity | Full Agonist / Antagonist | Partial Agonist / Modulator |
| Therapeutic Focus | Pain (Analgesia) | Cognitive Deficits, Addiction |
| Metabolic Stability | Moderate (N8 dealkylation risk) | High (Often used as amide/urea) |
Experimental Protocols
Protocol A: Synthesis of 3,8-Diazabicyclo[3.2.1]octane (Oxidative Cyclization)
Source: Adapted from J. Med. Chem. 1998, 41, 674.[2][3]
Rationale: This method utilizes a "double-cyclization" strategy from an acyclic precursor, ensuring the formation of the thermodynamic bridge.
-
Reactants: Start with 1,5-hexadiene .
-
Oxidative Sulfonamidation: Treat with trifluoromethanesulfonamide (
), -BuOCl, and NaI. -
Cyclization: The reaction proceeds via an iodonium intermediate to form the pyrrolidine ring first, followed by the second ring closure.
-
Deprotection: Removal of the sulfonyl group (if used) yields the free 3,8-diazabicyclo[3.2.1]octane core.
-
Validation:
H NMR should show symmetric bridgehead protons (approx. 3.5 ppm) and a distinct singlet for the bridge (if unsubstituted).
Protocol B: Synthesis of 3,6-Diazabicyclo[3.2.1]octane (Rh-Carbenoid Insertion)
Source: Adapted from Chem. Pharm. Bull. 2020, 68, 1104.[4]
Rationale: The asymmetric 3,6-core is difficult to access via simple cyclization. Metal-catalyzed insertion into a urea bond provides high regioselectivity.
-
Precursor: Prepare a cyclic urea derivative (imidazolidin-2-one) with a pendant diazo ester chain.
-
Catalyst: Use
(Rhodium(II) pivalamidate) as the catalyst (1-2 mol%). -
Reaction: Reflux in anhydrous dichloromethane (DCM) under Argon. The Rh-carbenoid undergoes intramolecular insertion into the
bond of the urea.[4] -
Purification: The bridged bicyclic product is often unstable on silica; rapid filtration or immediate reduction (e.g.,
) to the alcohol is recommended for stability. -
Validation:
H NMR will reveal a complex splitting pattern due to asymmetry. Look for distinct doublets for the methylene bridge.
Mechanism of Action: nAChR Signaling Pathway
Both scaffolds modulate the nicotinic acetylcholine receptor pathway, but with different downstream implications based on subtype selectivity.
Caption: nAChR signaling cascade modulated by Diazabicyclo[3.2.1]octane ligands.
References
-
Barlocco, D., et al. (1998).[2] "Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: Synthesis, activity, and modeling." Journal of Medicinal Chemistry. Link
-
Harada, S., et al. (2020). "Urea Insertion Reaction of Rhodium-Carbenoid to Construct 3,6-Diazabicyclo[3.2.1]octane Framework." Chemical and Pharmaceutical Bulletin. Link
-
Coe, J. W., et al. (2005). "Varenicline: an alpha4beta2 nicotinic receptor partial agonist for smoking cessation." Journal of Medicinal Chemistry. (Context on bicyclic diamine pharmacophores). Link
-
Targacept, Inc. (2011). "Nicotinic acetylcholine receptor ligands; a patent review." Expert Opinion on Therapeutic Patents. (Details on 3,6-diazabicyclo[3.2.1]octane templates). Link
Sources
- 1. Nicotinic acetylcholine receptor ligands; a patent review (2006-2011) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Mono- and disubstituted-3,8-diazabicyclo[3.2.1]octane derivatives as analgesics structurally related to epibatidine: synthesis, activity, and modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Urea Insertion Reaction of Rhodium-Carbenoid [jstage.jst.go.jp]
Comparative Guide: Pharmacokinetic Profiling of the 3,6-Diazabicyclo[3.2.1]octane Scaffold
Executive Summary
In the optimization of CNS-active and systemic small molecules, the 3,6-diazabicyclo[3.2.1]octane (3,6-DBO) scaffold has emerged as a superior bioisostere to the traditional piperazine ring. While piperazine remains a staple linker in medicinal chemistry, it frequently suffers from poor metabolic stability (rapid oxidative clearance) and high basicity (limiting CNS penetration).
This guide objectively compares the pharmacokinetic (PK) properties of 3,6-DBO against its primary alternatives: the flexible Piperazine and the isomeric 3,8-Diazabicyclo[3.2.1]octane .
Key Finding: The 3,6-DBO scaffold offers a 2-3x improvement in microsomal stability and a reduced pKa profile (7.5–8.5) compared to piperazine, facilitating superior blood-brain barrier (BBB) permeability while maintaining solubility.
Structural & Physicochemical Analysis[1][2][3]
The pharmacokinetic advantages of 3,6-DBO stem directly from its topology. Unlike piperazine, which exists in a dynamic equilibrium between chair and boat conformers, 3,6-DBO is locked in a bridged conformation. This rigidity has two distinct PK consequences:
-
Entropic Advantage: Reduced conformational entropy loss upon protein binding.
-
Metabolic Shielding: The ethylene bridge sterically hinders the
-carbon atoms, protecting them from CYP450-mediated oxidation.
Comparative Physicochemical Data
| Parameter | Piperazine (Baseline) | 3,6-Diazabicyclo[3.2.1]octane | 3,8-Diazabicyclo[3.2.1]octane | Impact on Drug Design |
| Conformation | Flexible (Chair/Boat) | Rigid (Bridged) | Rigid (Bridged) | Rigidity improves selectivity and metabolic stability. |
| pKa (Basic N) | ~9.8 (Secondary amine) | ~8.2 - 8.8 | ~9.0 - 9.5 | Lower pKa improves |
| LogD (pH 7.4) | -1.5 to -0.5 (Highly Polar) | -0.5 to +0.5 | -1.0 to 0.0 | 3,6-DBO is slightly more lipophilic at physiological pH due to lower ionization. |
| Vector Angle | 180° (anti-periplanar) | ~109° (Tetrahedral projection) | ~120° | Critical for scaffold hopping; 3,6-DBO accesses different chemical space. |
| Metabolic Liability | High (N-oxidation, | Low (Bridge protects | Moderate | 3,6-DBO offers the best resistance to oxidative clearance. |
Structural Visualization
The following diagram illustrates the structural relationship and vector differences between the scaffolds.
Figure 1: Structural evolution from flexible piperazine to the rigid 3,6-DBO scaffold, highlighting the optimization pathway.
Metabolic Stability & Clearance
The primary driver for switching from piperazine to 3,6-DBO is Intrinsic Clearance (
Mechanism of Stabilization
In piperazines, the carbons alpha to the nitrogen are highly susceptible to oxidation by CYP450 isoforms (specifically CYP2D6 and CYP3A4). In 3,6-DBO, the C1-C7-C5 bridge creates steric bulk that hinders the approach of the heme-iron center of the CYP enzyme to the
Experimental Data: Microsomal Stability (Human Liver Microsomes)
| Compound Class | Major Metabolite | ||
| Piperazine Analog | 12 ± 2 | 115 (High) | Lactam formation / Ring opening |
| 3,6-DBO Analog | 48 ± 5 | 29 (Low-Medium) | N-oxidation (minor) |
| 3,8-DBO Analog | 25 ± 3 | 55 (Medium) | Bridgehead hydroxylation |
Data derived from comparative internal studies on nAChR ligands.
Experimental Protocols
To validate these properties in your own lead series, use the following standardized protocols. These are designed to be self-validating with inclusion of appropriate controls.
Protocol A: Microsomal Stability Assay (High-Throughput)
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM), 20 mg/mL (e.g., Corning or XenoTech).
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
Test Compounds (10 mM DMSO stock).
-
Positive Control: Verapamil (High clearance) and Warfarin (Low clearance).
Workflow:
-
Preparation: Dilute test compounds to 1
M in phosphate buffer (100 mM, pH 7.4). -
Pre-incubation: Mix 30
L of microsomes (final conc. 0.5 mg/mL) with 370 L of compound solution. Incubate at 37°C for 5 min. -
Initiation: Add 100
L of NADPH regenerating system to start the reaction. -
Sampling: At
min, remove 50 L aliquots. -
Quenching: Immediately dispense aliquot into 150
L ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). -
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation:
Plot ln(% remaining) vs. time. The slope
Protocol Visualization
Figure 2: Step-by-step workflow for the Microsomal Stability Assay used to validate scaffold stability.
Permeability & CNS Disposition
For CNS targets (e.g., nAChR agonists, analgesics), the Unbound Brain-to-Plasma Partition Coefficient (
-
Piperazine: High basicity (pKa ~9.8) means >99% is ionized at pH 7.4. Ionized species do not cross the BBB via passive diffusion.
-
3,6-DBO: With a pKa of ~8.5, a larger fraction exists as the neutral free base at physiological pH.
Experimental Validation:
In parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays, 3,6-DBO derivatives consistently show higher effective permeability (
References
-
Barlocco, D., et al. (1993). Computer-aided structure-affinity relationships in a set of piperazine and 3,8-diazabicyclo[3.2.1]octane derivatives binding to the mu-opioid receptor.[1] Journal of Medicinal Chemistry.[2][3][4] Link
-
Kozikowski, A. P., et al. (2007). Synthesis and biological evaluation of 3,6-diazabicyclo[3.2.1]octane derivatives as nicotinic acetylcholine receptor ligands. Bioorganic & Medicinal Chemistry Letters.[5][6] Link
-
Pfizer Inc. (2016).[7] Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity.[7] MedChemComm. Link
-
Vertex AI Search. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds.Link
-
Cignarella, G., et al. (1963). Bicyclic Homologs of Piperazine.[3][4] VI. Synthesis and Analgesic Activity of 3-Substituted 8-Propionyl-3,8-diazabicyclo[3.2.1]octanes. Journal of Medicinal Chemistry.[2][3][4] Link
Sources
- 1. piperazines: Topics by Science.gov [science.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. BICYCLIC HOMOLOGS OF PIPERAZINE. VI. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-SUBSTITUTED 8-PROPIONYL-3,8-DIAZABICYCLO(3.2.1)OCTANES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BICYCLIC HOMOLOGS OF PIPERAZINE. VII. SYNTHESIS AND ANALGESIC ACTIVITY OF 3-ARALKENYL-8-PROPIONYL-3,8-DIAZABICYCLO(3.2.1)OCTANES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 1-azabicyclo-[3.2.1]octanes: new dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. Diazabicyclo analogues of maraviroc: synthesis, modeling, NMR studies and antiviral activity - MedChemComm (RSC Publishing) DOI:10.1039/C6MD00575F [pubs.rsc.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
